Map4K4-IN-3
Description
The exact mass of the compound this compound is 297.0781231 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-12-3-1-9(2-4-12)13-5-10(6-19-14(13)17)11-7-20-15(18)21-8-11/h1-8H,(H2,17,19)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQDIECZAQKQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(N=C3)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180132 | |
| Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1811510-58-3 | |
| Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811510-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the function of MAP4K4 in the JNK signaling pathway?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-like/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that functions as a critical upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a key mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and growth factors, and plays a pivotal role in regulating apoptosis, inflammation, and cell proliferation. This technical guide provides an in-depth overview of the function of MAP4K4 within the JNK cascade, detailing its mechanism of action, upstream activators, and downstream substrates. Furthermore, this guide presents quantitative data from key experiments in structured tables and provides detailed experimental protocols for researchers investigating this pathway.
Introduction to MAP4K4 and the JNK Signaling Pathway
The JNK signaling pathway is a three-tiered kinase cascade comprising a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK. Activation of this cascade leads to the phosphorylation and activation of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This, in turn, regulates the expression of genes involved in a wide array of cellular processes.
MAP4K4 belongs to the Ste20 family of kinases and acts as a MAP4K, positioning it at the apex of this signaling module. Its involvement in the JNK pathway is crucial for transducing upstream signals into a cellular response.
The Mechanism of MAP4K4-Mediated JNK Activation
MAP4K4 activates the JNK pathway through a direct phosphorylation cascade. Upon activation by upstream signals, such as the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), MAP4K4 phosphorylates and activates downstream MAP3Ks.[1][2]
Several MAP3Ks have been identified as downstream targets of MAP4K4, including MEKK1 (MAP3K1) and TAK1 (MAP3K7).[1][3] Full activation of JNK by MAP4K4 requires both its kinase activity and its C-terminal regulatory domain, which facilitates interaction with downstream kinases like MEKK1.[1][2] Activated MEKK1 or TAK1 then phosphorylates and activates the MAP2Ks, MKK4 (MAP2K4) and MKK7 (MAP2K7).[3][4] These dual-specificity kinases, in turn, phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[4] Activated JNK can then translocate to the nucleus to phosphorylate and activate its targets, including the transcription factor c-Jun.[1]
Signaling Pathway Diagram
Quantitative Data on MAP4K4 Function in the JNK Pathway
The following tables summarize quantitative data from various studies investigating the role of MAP4K4 in JNK signaling.
Table 1: Effect of MAP4K4 Knockdown on JNK Phosphorylation
| Cell Line | Method of Knockdown | Change in JNK Phosphorylation | Reference |
| Human Spermatogonial Stem Cells | siRNA | Significantly decreased | [5] |
| Ovarian Carcinoma (SKOV-3) | siRNA | Highly significant decrease | [6] |
| Hepatocellular Carcinoma (HepG2) | siRNA | Significantly inhibited | [1] |
Table 2: Activity of MAP4K4 Inhibitors on the JNK Pathway
| Inhibitor | Target | IC50 | Effect on JNK Pathway | Reference |
| GNE-495 | MAP4K4 | 3.7 nM | Blocks phosphorylation of JNK and c-Jun | [2][7] |
| SP600125 | JNK | - | Inhibition of JNK phosphorylation leads to similar phenotypic changes as MAP4K4 knockdown | [5][8] |
Table 3: Quantification of JNK-Dependent Reporter Gene Expression
| Reporter Assay | Cell Line | Treatment | Fold Induction of Reporter Activity | Reference |
| AP-1 Luciferase | HEK293 | PMA (Phorbol 12-Myristate 13-Acetate) | Dose-dependent increase | [9] |
| AP-1 Luciferase | HEK293 | PMA + JNK inhibitor V | Inhibition of PMA-induced activity | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of MAP4K4 in the JNK signaling pathway.
siRNA-Mediated Knockdown of MAP4K4
This protocol describes the transient knockdown of MAP4K4 in cultured cells using small interfering RNA (siRNA).
Materials:
-
MAP4K4-specific siRNA and negative control siRNA (e.g., scrambled sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
Culture medium appropriate for the cell line
-
6-well plates
-
Cells to be transfected
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation: a. For each well, dilute 50 pmol of MAP4K4 siRNA or negative control siRNA in 250 µL of Opti-MEM™ Medium. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ Medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blotting).
Workflow Diagram:
Western Blotting for Phosphorylated JNK (p-JNK)
This protocol details the detection of phosphorylated JNK by Western blotting to assess the activation state of the JNK pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-JNK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total JNK antibody and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
Co-Immunoprecipitation (Co-IP) of MAP4K4 and JNK
This protocol is for investigating the physical interaction between MAP4K4 and JNK.[5]
Materials:
-
Cell lysis buffer for Co-IP (e.g., a non-denaturing buffer like Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Anti-MAP4K4 antibody or anti-JNK antibody for immunoprecipitation
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Protocol:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads for 1 hour at 4°C.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-MAP4K4 antibody, anti-JNK antibody, or control IgG overnight at 4°C with rotation. b. Add Protein A/G beads and incubate for 1-3 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against JNK (if MAP4K4 was immunoprecipitated) or MAP4K4 (if JNK was immunoprecipitated) to detect the co-precipitated protein.
AP-1 Luciferase Reporter Assay for JNK Activity
This assay measures the transcriptional activity of AP-1, a downstream target of the JNK pathway, as an indirect readout of JNK activation.[10][11]
Materials:
-
AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ Medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using Lipofectamine™ 3000 according to the manufacturer's instructions.
-
Stimulation/Inhibition: After 24 hours, treat the cells with activators (e.g., TNF-α, PMA) or inhibitors (e.g., GNE-495) of the JNK pathway for a specified time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: a. Add the firefly luciferase substrate to the lysate and measure the luminescence. b. Add the Renilla luciferase substrate and measure the luminescence for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
MAP4K4 is a key upstream kinase in the JNK signaling pathway, playing a crucial role in the cellular response to stress. Its activation of the JNK cascade is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention in diseases such as cancer and inflammatory disorders. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in this field, facilitating further investigation into the intricate role of MAP4K4 in JNK signaling and its potential as a drug target.
References
- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases [mdpi.com]
- 4. Physiological roles of MKK4 and MKK7: insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAP4K4/JNK Signaling Pathway Stimulates Proliferation and Suppresses Apoptosis of Human Spermatogonial Stem Cells and Lower Level of MAP4K4 Is Associated with Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing developmental roles of MKK4 and MKK7 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Upstream Regulators of the MAP4K4 Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-like/Germinal center Kinase-like Kinase (HGK), is a serine/threonine kinase that functions as a critical node in a variety of cellular signaling pathways. As a member of the Ste20 family of kinases, MAP4K4 is an upstream regulator of several downstream cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and ERK1/2 pathways. Its involvement has been implicated in a wide array of physiological and pathological processes, ranging from cell migration and inflammation to metabolic diseases and cancer. Understanding the upstream regulators that govern MAP4K4 activity is paramount for elucidating its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the core upstream regulators of the MAP4K4 signaling cascade, presenting quantitative data, detailed experimental protocols, and visual pathway representations.
Data Presentation: Quantitative Analysis of MAP4K4 Regulation
While direct quantitative binding affinities (Kd, Ki) for many endogenous upstream regulators of MAP4K4 are not extensively documented in publicly available literature, significant data exists for synthetic small molecule inhibitors. This information is crucial for the development of targeted therapeutic strategies.
Table 1: Quantitative Inhibition Data for Small Molecule Inhibitors of MAP4K4
| Inhibitor | Type | IC50 (Kinase Assay) | IC50 (Cell-based Assay) | Citation(s) |
| GNE-495 | Selective MAP4K4 Inhibitor | 3.7 nM | Not specified | [1] |
| PF-06260933 | Selective MAP4K4 Inhibitor | 3.7 nM | 160 nM | [2] |
| DMX-5804 | Selective MAP4K4 Inhibitor | 3 nM | Not specified | [3] |
Core Upstream Regulatory Mechanisms
The activity of MAP4K4 is tightly controlled by a network of activating and inhibiting signals, including protein kinases, phosphatases, GTPases, and transcription factors.
Transcriptional Regulation
Tumor Necrosis Factor-alpha (TNF-α):
TNF-α is a pro-inflammatory cytokine that upregulates MAP4K4 expression. This regulation is primarily mediated through the TNF-α receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 signaling activates the transcription factors c-Jun and activating transcription factor 2 (ATF2), which in turn bind to the MAP4K4 promoter and enhance its transcription[4][5]. This creates a positive feedback loop where MAP4K4 can further potentiate TNF-α signaling[1][6].
p53:
The tumor suppressor protein p53 can directly regulate MAP4K4 expression. The MAP4K4 gene contains binding sites for p53, and upon cellular stress, p53 binding leads to the upregulation of MAP4K4 expression. This interaction suggests a role for MAP4K4 in modulating p53-induced apoptosis through the JNK signaling pathway.
Post-Translational Regulation
Transforming Growth Factor-β-activated Kinase (TAK1):
TAK1, a member of the MAP3K family, is a direct upstream kinase that can phosphorylate and activate MAP4K4[6]. This activation is a key step in propagating signals downstream to the JNK and p38 MAPK cascades.
Protein Phosphatase 2A (PP2A) and the STRIPAK Complex:
MAP4K4 activity is negatively regulated by the serine/threonine phosphatase PP2A. PP2A is part of a larger scaffolding complex known as the Striatin-interacting phosphatase and kinase (STRIPAK) complex, which includes striatin proteins (STRN3/4)[3][7]. The STRIPAK complex brings PP2A into proximity with MAP4K4, leading to its dephosphorylation and inactivation[1][8]. This inhibitory mechanism is crucial for controlling cellular processes such as Hippo signaling, which regulates cell growth and proliferation[7]. The interaction with the STRIPAK complex appears to be a central hub for integrating various signals to modulate MAP4K4 function[7][9].
RAP2 GTPase:
The small GTPase RAP2 is a key activator of MAP4K4, particularly in response to mechanical cues from the extracellular matrix. Under conditions of low matrix stiffness, RAP2 is activated (GTP-bound) and directly interacts with the C-terminal citron homology (CNH) domain of MAP4K4[1][2]. This interaction leads to the activation of MAP4K4's kinase activity, which then influences downstream pathways such as the Hippo signaling cascade by phosphorylating LATS1/2[10][11].
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key upstream regulatory pathways of MAP4K4.
TNF-α Induced Transcriptional Activation of MAP4K4
RAP2-Mediated Activation of MAP4K4
STRIPAK/PP2A-Mediated Inhibition of MAP4K4
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the upstream regulation of MAP4K4.
Kinase Assay for MAP4K4 Activity
This protocol is adapted from a LanthaScreen™ Eu Kinase Binding Assay, a common method for measuring kinase activity and inhibitor potency.
Objective: To measure the kinase activity of MAP4K4 and determine the IC50 of potential inhibitors.
Materials:
-
Recombinant MAP4K4 enzyme
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescently labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Test compounds (inhibitors)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of the diluted test compound. b. Add 5 µL of a solution containing MAP4K4 enzyme and the europium-labeled antibody in kinase buffer. c. Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol outlines the general steps for identifying interactions between MAP4K4 and its binding partners (e.g., components of the STRIPAK complex).
Objective: To determine if MAP4K4 physically interacts with a putative binding partner in a cellular context.
Materials:
-
Cells expressing tagged MAP4K4 (e.g., FLAG-MAP4K4) and the protein of interest.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
Antibody against the tag (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Wash Buffer (Lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Western blot apparatus and reagents.
Procedure:
-
Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer for 30 minutes on ice. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation: a. Transfer the supernatant to a new tube. b. Add the anti-FLAG antibody to the lysate and incubate for 2-4 hours at 4°C with gentle rotation. c. Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: a. Resuspend the beads in elution buffer. b. Boil the samples for 5-10 minutes to elute the protein complexes.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Perform a western blot using an antibody against the putative interacting protein.
Chromatin Immunoprecipitation (ChIP) for p53 Binding to the MAP4K4 Promoter
This protocol describes the general workflow for a ChIP experiment to verify the binding of the p53 transcription factor to the MAP4K4 gene promoter.
Objective: To determine if p53 directly binds to the promoter region of the MAP4K4 gene in vivo.
Materials:
-
Cells treated with a DNA-damaging agent to induce p53 activity.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
ChIP Lysis Buffer.
-
Sonication equipment.
-
Anti-p53 antibody and IgG control antibody.
-
Protein A/G magnetic beads.
-
ChIP Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
RNase A.
-
DNA purification kit.
-
qPCR reagents and primers for the MAP4K4 promoter region.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the chromatin overnight at 4°C with an anti-p53 antibody or an IgG control. c. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the predicted p53 binding sites in the MAP4K4 promoter to quantify the amount of immunoprecipitated DNA. Compare the enrichment with the IgG control.
Conclusion
The regulation of the MAP4K4 signaling cascade is a complex process involving a multitude of upstream signals that fine-tune its activity at both the transcriptional and post-translational levels. Key activators such as TNF-α, p53, and RAP2, along with the inhibitory action of the STRIPAK-PP2A complex, create a tightly controlled system that allows MAP4K4 to respond to a diverse range of cellular stimuli. A thorough understanding of these upstream regulatory mechanisms, supported by quantitative data and robust experimental validation, is essential for the continued development of therapeutic agents that can precisely modulate MAP4K4 activity for the treatment of various human diseases. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of MAP4K4 signaling.
References
- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 2. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRIPAK directs PP2A activity toward MAP4K4 to promote oncogenic transformation of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRIPAK directs PP2A activity toward MAP4K4 to promote oncogenic transformation of human cells. | Broad Institute [broadinstitute.org]
- 5. Tumor necrosis factor alpha (TNFalpha) stimulates Map4k4 expression through TNFalpha receptor 1 signaling to c-Jun and activating transcription factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperation of Striatin 3 and MAP4K4 promotes growth and tissue invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STRIPAK directs PP2A activity toward MAP4K4 to promote oncogenic transformation of human cells | eLife [elifesciences.org]
- 9. MAP4K Interactome Reveals STRN4 as a Key STRIPAK Complex Component in Hippo Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAP2 Mediates Mechano-responses of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Downstream Targets of MAP4K4 Identified by Proteomics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the downstream targets of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator in diverse cellular processes. The information presented is based on proteomic and phosphoproteomic studies that have elucidated the complex signaling networks governed by MAP4K4. This document details its protein-protein interactions, direct substrates, and the broader signaling pathways affected, offering insights for research and therapeutic development.
Introduction to MAP4K4 Signaling
MAP4K4, a member of the Sterile 20-like serine/threonine kinase family, is a critical signaling node implicated in a wide range of physiological and pathological processes, including cell migration, proliferation, cytoskeletal organization, and inflammation.[1][2][3][4] Its dysregulation is linked to metabolic diseases, cardiovascular disorders, and cancer, making it a significant target for therapeutic intervention.[3][4] Proteomics-based approaches, such as affinity purification coupled with mass spectrometry (AP-MS) and quantitative phosphoproteomics, have been instrumental in mapping the MAP4K4 interactome and identifying its direct substrates, thereby revealing the molecular mechanisms underlying its diverse functions.[2][5]
The MAP4K4 Interactome and Downstream Effectors
Proteomic screens have identified a broad network of proteins that interact with MAP4K4, shedding light on its functional complexes and downstream signaling pathways. A significant finding is the interaction of MAP4K4 with the Striatin-interacting phosphatase and kinase (STRIPAK) complex, which plays a crucial role in regulating the Hippo signaling pathway.[2][6]
Key Interacting Proteins and Complexes
The following table summarizes key proteins and complexes identified as interacting with MAP4K4 through proteomic studies. These interactions are crucial for mediating the kinase's downstream effects.
| Interacting Protein / Complex | Function / Pathway | Significance of Interaction | Reference |
| STRIPAK Complex | Hippo Signaling, Protein Dephosphorylation | STRN4, a core STRIPAK component, directly associates with MAP4K4. This interaction is critical for MAP4K4-mediated regulation of the Hippo pathway kinases LATS1/2. | [2][6] |
| Mixed Lineage Kinase 3 (MLK3) | JNK Signaling Pathway | MAP4K4 interacts with and phosphorylates MLK3, promoting its activity and downstream signaling, which is implicated in pancreatic cancer cell proliferation and migration. | [1][4] |
| Actin-Related Protein 2 (ARP2) | Cytoskeletal Dynamics | MAP4K4 directly binds to and phosphorylates ARP2, a component of the ARP2/3 complex, to control actin polymerization and cell motility. | [1][7] |
| Ezrin, Radixin, Moesin (ERM) family | Cytoskeletal Organization | MAP4K4 regulates ERM protein phosphorylation, influencing their role in linking the actin cytoskeleton to the plasma membrane and promoting invasive cell structures. | [1][7] |
| Sodium-Proton Exchanger 1 (NHE1) | Ion Transport, Cell Volume Regulation | The murine homolog of MAP4K4 (NIK) was first identified as an NHE1 interactor, phosphorylating its C-terminal domain to regulate its activity. | [1] |
| RAP2 GTPase | Hippo Signaling | Under low matrix stiffness, the small GTPase RAP2 is activated and interacts with MAP4K4, leading to the activation of the Hippo pathway. | [1][7] |
Note: This table is a summary of key interactors. Comprehensive lists of proteins identified in specific proteomic screens are typically available in the supplementary materials of the cited publications.
MAP4K4-STRIPAK Signaling Pathway Diagram
The following diagram illustrates the pivotal interaction between MAP4K4 and the STRIPAK complex in the regulation of the Hippo signaling pathway.
Direct Substrates of MAP4K4 Identified by Phosphoproteomics
Quantitative phosphoproteomics allows for the identification of proteins that are directly phosphorylated by a kinase in response to its activation. Studies using constitutively active mutants of MAP4K4 or comparing wild-type versus knockout/knockdown models have identified numerous potential substrates, confirming its role in diverse pathways.[8][9][10]
Summary of Phosphoproteomic Data
The table below lists representative substrates of MAP4K4 whose phosphorylation is altered upon MAP4K4 activation. The precise fold-change and p-values are study-dependent and can be found in the source publications.
| Putative Substrate | Biological Process | Evidence | Reference |
| FARP1 | Neurite Outgrowth | Identified as a top candidate in a combined phosphoproteomic and kinase assay screen. | [1] |
| VASP | F-actin Elongation, Cell Motility | Directly phosphorylated on T157 by MAP4K4, a process dependent on the MAP4K4-STRIPAK complex. | [1] |
| ARP2 | Actin Polymerization | Phosphorylated on T237/T238 by MAP4K4, locking the ARP2/3 complex in an active state. | [1] |
| Ubiquitin | DNA Damage Response | Phosphorylated on T66 in a MAP4K4/6/7-dependent manner in response to low matrix stiffness, preventing efficient DNA repair. | [1] |
| TCP8-like (TCP8) | Transcription (in plants) | Validated as a direct substrate of a plant MPK4 (a MAP4K4 ortholog) via in vitro kinase assay following phosphoproteomic screen. | [8][9] |
| TAP46-like (TAP46) | PP2A Regulation (in plants) | Validated as a direct substrate of a plant MPK4 via in vitro kinase assay. | [8][9] |
Note: This table highlights validated or high-confidence substrates. Large-scale phosphoproteomic studies often identify hundreds of potential substrates whose phosphorylation changes significantly, requiring further validation.
Experimental Protocols
The identification of MAP4K4 targets relies on precise and complex methodologies. Below are generalized protocols for the key proteomic techniques employed.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Interactor Identification
This method is used to isolate a protein of interest (the "bait," e.g., MAP4K4) along with its binding partners (the "prey").[11][12]
-
Vector Construction and Cell Line Generation:
-
The cDNA of MAP4K4 is cloned into a mammalian expression vector containing an affinity tag (e.g., SFB - S-protein, FLAG, Biotin).
-
The construct is introduced into a suitable cell line (e.g., HEK293T) to generate a stable cell line that expresses the tagged MAP4K4 protein. A control cell line expressing the tag alone is also created.
-
-
Cell Culture and Lysis:
-
The stable cell lines are cultured in large quantities.
-
Cells are harvested and lysed in a non-denaturing lysis buffer containing detergents (e.g., Triton X-100) and protease/phosphatase inhibitors to preserve protein complexes.
-
-
Affinity Purification:
-
The cell lysate is cleared by centrifugation.
-
The supernatant is incubated with an affinity resin that specifically binds the tag (e.g., streptavidin beads for a biotin tag, anti-FLAG beads for a FLAG tag).
-
The beads are washed multiple times with increasingly stringent wash buffers to remove non-specific binders.
-
-
Elution and Sample Preparation for MS:
-
The bound protein complexes are eluted from the beads, often by using a competing peptide or a denaturing buffer.
-
The eluted proteins are resolved briefly on an SDS-PAGE gel (in-gel digestion) or processed directly (in-solution digestion).
-
Proteins are digested into smaller peptides using an enzyme, typically trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
The MS/MS spectra are searched against a protein database to identify the peptides and, by inference, the proteins in the complex.
-
Quantitative analysis and statistical modeling (e.g., comparing MAP4K4 purifications to control purifications) are used to distinguish true interactors from background contaminants.[6][12]
-
Protocol 2: Quantitative Phosphoproteomics for Substrate Identification
This workflow aims to identify and quantify changes in protein phosphorylation that are dependent on MAP4K4 activity.[10][13][14]
-
Experimental System Setup:
-
An experimental system is established where MAP4K4 activity can be modulated. This can involve:
-
-
Protein Extraction and Digestion:
-
Proteins are extracted from the different experimental conditions (e.g., MAP4K4-CA vs. MAP4K4-IN) using a denaturing buffer containing urea to ensure complete solubilization and denaturation.
-
Proteins are reduced, alkylated, and digested into peptides with trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Peptides from each condition are chemically labeled with isobaric mass tags (e.g., TMT, iTRAQ). These tags have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification of peptides from different samples in a single MS run.[13][14]
-
The labeled peptide samples are combined into a single mixture.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
The enriched phosphopeptides are analyzed by high-resolution LC-MS/MS.
-
The instrument performs an MS1 scan to measure the mass-to-charge ratio of the intact phosphopeptides and then an MS/MS (or MS3) scan to fragment the peptides for sequence identification and to generate the quantitative reporter ions from the isobaric tags.
-
-
Data Analysis:
-
The MS data is processed to identify phosphopeptide sequences and localize the phosphorylation sites.
-
The reporter ion intensities are used to calculate the relative abundance of each phosphopeptide across the different conditions.
-
Statistical analysis is performed to identify phosphosites that show a significant change in abundance dependent on MAP4K4 activity, revealing them as potential substrates.
-
Conclusion and Future Directions
Proteomic and phosphoproteomic approaches have been essential in deconstructing the complex signaling network downstream of MAP4K4. The identification of key interactors like the STRIPAK complex and direct substrates such as ARP2 and VASP has provided a mechanistic basis for MAP4K4's role in regulating fundamental cellular processes like the Hippo pathway and cytoskeletal dynamics.[1][2][6] These findings establish MAP4K4 as a multifaceted kinase and a high-value target for drug development in oncology and metabolic disease.
Future research will likely focus on expanding the map of MAP4K4 targets in different cellular contexts and disease states using more advanced proteomic techniques. Integrating these datasets with other 'omics' data will be crucial for a systems-level understanding of MAP4K4 function and for the development of targeted therapies that can modulate its activity with high precision.
References
- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 2. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. MAP4K Interactome Reveals STRN4 as a Key STRIPAK Complex Component in Hippo Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic characterization of MPK4 signaling network and putative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of MAPK Substrates Using Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to MAP4K4-IN-3: A Tool for Interrogating Neurodegenerative Disease Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth technical overview of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) as a therapeutic target in neurodegenerative diseases, with a specific focus on the use of its inhibitor, MAP4K4-IN-3, as a critical research tool.
Introduction: MAP4K4 in the Neurodegenerative Landscape
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-Like/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase belonging to the Sterile 20 (STE20) protein family.[1] It functions as an upstream regulator within MAPK signaling cascades, which are crucial for transducing extracellular signals into cellular responses.[2][3] While ubiquitously expressed, MAP4K4 shows enhanced expression in the brain and has been implicated in a variety of cellular processes, including stress responses, inflammation, and apoptosis.[1][2]
Recent research has identified MAP4K4 as a key regulator of motor neuron degeneration.[4][5][6] Its activation is an early event in cellular stress models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), preceding neuronal death.[4][5][7] Consequently, the inhibition of MAP4K4 has emerged as a promising therapeutic strategy, making specific inhibitors like this compound invaluable tools for studying disease mechanisms and validating this target.[7][8] Studies have also suggested a role for MAP4K4 in the pathology of Alzheimer's Disease (AD) and Parkinson's Disease (PD), primarily through its involvement in stress-activated protein kinase (SAPK) pathways, including the JNK and p38 cascades.[9][10][11][12]
This compound: A Selective Chemical Probe
This compound is a potent and selective small molecule inhibitor of MAP4K4. Its utility lies in its ability to specifically block the kinase activity of MAP4K4, allowing researchers to dissect its downstream signaling effects in various experimental models.
Quantitative Inhibitor Profile
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays, demonstrating high potency.
| Inhibitor | Target | Assay Type | IC50 | Source |
| This compound | MAP4K4 | Kinase Assay | 14.9 nM | [13][14][15][16] |
| This compound | MAP4K4 | Cell Assay | 470 nM | [13][14][15][16] |
Core Signaling Pathways in Neurodegeneration
Inhibition of MAP4K4 confers neuroprotection through two primary, interconnected mechanisms: the attenuation of apoptosis and the activation of autophagy.[1][4][5]
Attenuation of the JNK-c-Jun Apoptotic Pathway
MAP4K4 signaling directly promotes programmed cell death (apoptosis) in stressed neurons. It acts upstream of the JNK pathway, leading to the phosphorylation and activation of the transcription factor c-Jun, a key mediator of apoptosis.[1][8] By inhibiting MAP4K4, this compound effectively blocks this death signaling cascade.[1][8]
Activation of FoxO1-Mediated Autophagy
A key protective mechanism afforded by MAP4K4 inhibition is the activation of autophagy, the cellular process for degrading and recycling misfolded proteins and damaged organelles.[1][4] This is particularly relevant in neurodegenerative diseases characterized by toxic protein aggregates, such as mutant SOD1 in ALS.[7] Inhibition of MAP4K4 leads to the activation of the transcription factor FoxO1, which promotes the autophagic process, thereby enhancing the clearance of these toxic proteins.[1][4]
Experimental Protocols and Workflow
This compound can be used in a variety of in vitro models to probe the function of MAP4K4. The following provides a generalized protocol for assessing its neuroprotective effects on cultured motor neurons derived from patient iPSCs or mouse models (e.g., SOD1-G93A).
General Experimental Workflow
The workflow for testing the efficacy of this compound typically involves culturing neurons, inducing a disease-relevant stress, treating with the inhibitor, and assessing outcomes related to cell survival, neurite integrity, and specific pathway markers.
Detailed Methodology: In Vitro Neuroprotection Assay
Objective: To determine if this compound protects cultured motor neurons from stress-induced cell death and neurite degeneration.
1. Materials and Reagents:
-
Cells: iPSC-derived motor neurons from ALS patients (e.g., carrying SOD1 mutations) or primary motor neurons from mouse models.[7]
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).[13]
-
Culture Medium: Appropriate neuronal culture medium with supplements.
-
Stress Inducer: Medium lacking essential trophic factors (for withdrawal experiments) or glutamate (for excitotoxicity).
-
Assay Reagents:
-
Primary antibodies: anti-MAP4K4, anti-phospho-JNK, anti-phospho-c-Jun, anti-cleaved-caspase-3, anti-β-III-Tubulin (for neurites), anti-LC3B (for autophagy).
-
Secondary antibodies: Appropriate fluorescently-conjugated antibodies.
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
TUNEL assay kit for apoptosis detection.
-
Lysis buffer for Western blotting.
-
2. Experimental Procedure:
-
Cell Plating: Plate motor neurons at a suitable density in multi-well plates pre-coated with an appropriate substrate (e.g., poly-D-lysine and laminin). Allow cells to adhere and extend neurites for several days.
-
Preparation of Inhibitor: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 100 nM to 5 µM). Prepare a vehicle control containing the same final concentration of DMSO.
-
Induction of Stress & Treatment:
-
Aspirate the standard culture medium.
-
Wash cells gently with a base medium.
-
Add the stress-inducing medium (e.g., trophic factor-free medium) containing either the vehicle control or the desired concentration of this compound.
-
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for a predetermined period (e.g., 48-72 hours).
3. Endpoint Analysis:
-
Immunofluorescence for Neurite Integrity and Apoptosis:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with Triton X-100 and block with serum.
-
Incubate with primary antibodies (e.g., anti-β-III-Tubulin) overnight at 4°C.
-
Incubate with fluorescent secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image using a high-content imager or fluorescence microscope. Quantify neurite length and number per neuron using analysis software (e.g., ImageJ). A TUNEL assay can be performed concurrently to label apoptotic cells.
-
-
Western Blot for Pathway Modulation:
-
Lyse cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against p-JNK, p-c-Jun, LC3B-II, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
-
Cell Viability Assay:
-
Add a cell viability reagent (e.g., CellTiter-Glo) to the wells according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. Express results as a percentage of the viability of non-stressed control cells.
-
Conclusion and Future Directions
MAP4K4 is a critical mediator of neuronal death in models of neurodegenerative diseases, particularly ALS.[1][8] The specific inhibitor this compound serves as an essential chemical probe to explore the underlying mechanisms of this degeneration. Its use in cell-based assays has demonstrated that MAP4K4 inhibition can robustly protect motor neurons by concurrently blocking apoptosis and enhancing the clearance of toxic protein aggregates through autophagy.[1][4][5]
Key questions remain that can be addressed using tools like this compound and next-generation analogs:
-
In Vivo Efficacy: Translating these in vitro findings into animal models of neurodegenerative diseases is a critical next step.[7]
-
Broader Applications: Determining the protective effects of MAP4K4 inhibition in other neurodegenerative contexts, such as models for Alzheimer's, Parkinson's, and Spinal Muscular Atrophy, is a key area for future research.[1]
-
Upstream Activation: The precise mechanisms that activate MAP4K4 in stressed neurons are still not fully understood, though stimulation by TNFα is a potential pathway.[1][4]
References
- 1. Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis-Molecular Studies Toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis-Molecular Studies Toward New Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. MAP4K4 Activation Mediates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Validation of Aging-Related Genes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microglia Mediate the Occurrence and Development of Alzheimer’s Disease Through Ligand-Receptor Axis Communication [frontiersin.org]
- 11. Frontiers | Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis [frontiersin.org]
- 12. The role of mitogen-activated protein kinase pathways in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. abmole.com [abmole.com]
Investigating the impact of Map4K4-IN-3 on insulin signaling
An In-Depth Technical Guide on the Impact of Map4K4-IN-3 on Insulin Signaling
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine protein kinase, is emerging as a significant regulator in metabolic diseases.[1][2] Initially identified for its role in the JNK signaling pathway, recent studies have highlighted its function as a negative regulator of insulin-mediated glucose transport.[1][3] Genetic knockdown and small-molecule inhibition of MAP4K4 have shown protective effects in mouse models of obesity, insulin resistance, and atherosclerosis.[1] this compound is a potent and selective inhibitor of MAP4K4, serving as a critical tool for investigating the therapeutic potential of targeting this kinase in metabolic disorders.[4][5] This document provides a comprehensive technical overview of the impact of this compound on insulin signaling, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of this compound
This compound has been characterized as a highly potent inhibitor of its target kinase. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 14.9 nM | Kinase Assay | [4][5] |
| IC50 | 470 nM | Cell Assay | [4][5] |
Note: The difference in IC50 values between the biochemical kinase assay and the cell-based assay is expected, reflecting factors such as cell permeability, target engagement in a complex cellular environment, and potential off-target effects.
MAP4K4's Role in Attenuating Insulin Signaling
Studies in various models have demonstrated that MAP4K4 acts as an attenuator of insulin signaling.[6] Its inhibition or deletion leads to improved insulin sensitivity. In diet-induced obese mice, inducible whole-body deletion of Map4k4 resulted in lower fasting blood glucose and enhanced insulin signaling to AKT in critical metabolic tissues like the liver and adipose tissue.[6] Silencing MAP4K4 in human primary skeletal muscle cells was found to prevent TNFα-induced insulin resistance, and in myotubes from type 2 diabetes patients, it restored insulin sensitivity and glucose uptake to normal levels.[1] This suggests that MAP4K4 is a key node linking inflammation and obesity-associated insulin resistance.[1]
The diagram below illustrates the proposed mechanism by which MAP4K4 negatively regulates the canonical insulin signaling pathway.
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Promotes Obesity-induced Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inducible Deletion of Protein Kinase Map4k4 in Obese Mice Improves Insulin Sensitivity in Liver and Adipose Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
MAP4K4: A Critical Regulator of Tumor Cell Invasion and Metastasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase belonging to the Ste20 family, has emerged as a significant player in the progression of multiple cancers.[1] Overexpressed in a variety of solid tumors, including pancreatic, lung, colorectal, and ovarian cancers, elevated MAP4K4 levels frequently correlate with poor patient prognosis, increased tumor size, and a higher incidence of metastasis.[1][2] This technical guide provides a comprehensive overview of the current understanding of MAP4K4's involvement in tumor cell invasion and metastasis, detailing its intricate signaling networks, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of cancer metastasis and develop novel therapeutic interventions.
Introduction to MAP4K4 in Cancer
MAP4K4, also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a key upstream regulator of multiple signaling pathways that converge to control fundamental cellular processes such as proliferation, adhesion, and migration.[3][4] Its dysregulation in cancer cells contributes significantly to the acquisition of an invasive and metastatic phenotype.[5] The kinase activity of MAP4K4 is central to its pro-metastatic functions, influencing the reorganization of the actin cytoskeleton, the dynamics of focal adhesions, and the activity of key transcription factors involved in cell motility.[6][7] This guide will delve into the specific molecular mechanisms through which MAP4K4 exerts these effects.
MAP4K4 Signaling Pathways in Invasion and Metastasis
MAP4K4's influence on tumor cell invasion and metastasis is mediated through a complex network of signaling pathways. These pathways often involve the activation of downstream kinases and the regulation of cytoskeletal components. The following sections and diagrams illustrate the core signaling axes regulated by MAP4K4.
The MAP4K4-JNK Signaling Axis
A well-established downstream effector of MAP4K4 is the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4] Activation of this pathway by MAP4K4 is a crucial driver of cancer cell migration and invasion.[8]
Regulation of the Hippo Pathway
Intriguingly, MAP4K4 also plays a role in the Hippo tumor suppressor pathway, adding a layer of complexity to its function in cancer.[2][9] While the Hippo pathway is generally considered to be anti-proliferative, MAP4K4's interaction with this pathway appears to be context-dependent. MAP4K4 can phosphorylate and activate LATS1/2, core kinases in the Hippo pathway, which in turn phosphorylate and inhibit the transcriptional co-activators YAP and TAZ.[10][11]
Control of the Actin Cytoskeleton and Focal Adhesions
A primary mechanism by which MAP4K4 promotes cell migration and invasion is through its regulation of the actin cytoskeleton and focal adhesions.[6][7] This involves the phosphorylation of key proteins that modulate actin dynamics and the turnover of adhesive structures.
Quantitative Data on MAP4K4's Role in Invasion and Metastasis
Numerous studies have provided quantitative evidence supporting the critical role of MAP4K4 in promoting tumor cell invasion and metastasis. The following tables summarize key findings from the literature.
Table 1: Impact of MAP4K4 Expression on Patient Survival
| Cancer Type | Number of Patients | High MAP4K4 Expression Correlation | Hazard Ratio (HR) for Overall Survival | p-value | Reference |
| Gastric Cancer (MSI) | 68 (TCGA), 68 (ACRG) | Poorer Overall and Disease-Free Survival | 4.2 (TCGA), 3.2 (ACRG) | 0.0059 (TCGA), 0.0112 (ACRG) | [6] |
| Acute Myeloid Leukemia | 151 | Favorable Overall Survival | 0.598 | 0.022 | [8] |
Table 2: Effects of MAP4K4 Inhibition/Knockdown on Invasion and Migration
| Cell Line | Cancer Type | Method of Inhibition | Assay | Quantitative Effect | Reference |
| BGC-823 | Gastric Cancer | shRNA | Matrigel Invasion Assay | 56% reduction in invading cells | [12] |
| SKOV-3 | Ovarian Carcinoma | siRNA | Wound Healing Assay | Potent blockage of migration | [8] |
| A431 | Epidermoid Carcinoma | GNE-495 (1.0 µM) | Cluster Migration Assay | Blocked migration | [7] |
| Capan-1 | Pancreatic Cancer | GNE-495 | Cell Migration Assay | Significant inhibition of migration | [13] |
Table 3: IC50 Values of MAP4K4 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| GNE-495 | Capan-1 | Pancreatic Cancer | Not specified, effective at 2µM | [13] |
| GNE-495 | A431 | Epidermoid Carcinoma | Effective at 1.0 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MAP4K4 in tumor cell invasion and metastasis.
shRNA-Mediated Knockdown of MAP4K4
This protocol describes the use of lentiviral vectors to deliver short hairpin RNA (shRNA) targeting MAP4K4 for stable gene knockdown in cancer cell lines.
Workflow Diagram:
Detailed Protocol:
-
shRNA Design and Cloning: Design at least two independent shRNA sequences targeting the coding region of human MAP4K4. A non-targeting scrambled shRNA should be used as a negative control. Synthesize and clone these sequences into a lentiviral expression vector (e.g., pLKO.1-puro).
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.
-
Viral Harvest and Titration: Harvest the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and determine the viral titer.
-
Transduction of Target Cells: Seed the target cancer cells and transduce them with the lentiviral particles at a multiplicity of infection (MOI) optimized for each cell line.
-
Selection of Stable Knockdown Cells: 24 hours post-transduction, select for stably transduced cells by adding an appropriate concentration of puromycin to the culture medium.
-
Validation of Knockdown: After selection, expand the resistant cell populations and validate the knockdown of MAP4K4 at both the mRNA (by quantitative real-time PCR) and protein (by Western blotting) levels.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Detailed Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts with an 8.0 µm pore size polycarbonate membrane with serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify.
-
Cell Preparation: Culture the cancer cells (both control and MAP4K4 knockdown/inhibitor-treated) to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Cell Seeding: Seed the prepared cells into the upper chamber of the Matrigel-coated Transwell inserts.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates for a period optimized for the specific cell line (typically 24-48 hours) to allow for invasion.
-
Fixation and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of stained, invaded cells in multiple random fields under a microscope. The results are typically expressed as the average number of invaded cells per field or as a percentage of the control.
In Vivo Metastasis Model
This protocol describes a subcutaneous tumor model to assess the effect of MAP4K4 on spontaneous metastasis in mice.
Detailed Protocol:
-
Cell Preparation: Harvest control and MAP4K4-knockdown cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the growth of the primary tumor by measuring its dimensions with calipers at regular intervals.
-
Tumor Resection (Optional): Once the primary tumor reaches a predetermined size, it can be surgically resected to allow for the development of distant metastases.
-
Metastasis Assessment: At the end of the experiment, euthanize the mice and carefully dissect organs such as the lungs and liver.
-
Quantification of Metastases: Metastatic nodules on the surface of the organs can be counted visually. For a more detailed analysis, the organs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E) to identify and quantify micrometastases.
Conclusion and Future Directions
The evidence overwhelmingly points to MAP4K4 as a pro-metastatic kinase that plays a pivotal role in the invasion and spread of various cancers. Its multifaceted regulation of key signaling pathways, including the JNK and Hippo pathways, and its direct influence on the cellular machinery of migration make it an attractive therapeutic target. The development of specific MAP4K4 inhibitors, such as GNE-495, holds promise for novel anti-metastatic therapies.[3][13]
Future research should focus on further elucidating the context-dependent roles of MAP4K4 in different tumor types and its interplay with other signaling networks within the tumor microenvironment. A deeper understanding of the upstream regulators of MAP4K4 in cancer is also crucial for developing more effective and targeted therapeutic strategies. Furthermore, the identification of predictive biomarkers will be essential for selecting patients who are most likely to benefit from MAP4K4-targeted therapies. The continued investigation of this complex kinase will undoubtedly pave the way for innovative approaches to combat cancer metastasis.
References
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 3. Frontiers | Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics [frontiersin.org]
- 4. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Role of MAP4K4 in Focal Adhesion Dynamics and Regulation of Cell Migration of Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small interfering RNA screen for modulators of tumor cell motility identifies MAP4K4 as a promigratory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAP4K Interactome Reveals STRN4 as a Key STRIPAK Complex Component in Hippo Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Map4K4-IN-3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that is a member of the Sterile-20 (STE20) family. MAP4K4 is a critical upstream regulator of several signaling pathways, including the c-Jun N-terminal kinase (JNK), p38 MAP kinase, and Extracellular signal-regulated kinase (ERK) pathways. Its involvement in a wide array of cellular processes such as cell proliferation, migration, inflammation, and apoptosis has implicated it as a therapeutic target in various diseases, including cancer and metabolic disorders. Map4K4-IN-3 is a potent and selective inhibitor of MAP4K4, making it a valuable tool for studying its biological functions and for therapeutic development.
This document provides detailed protocols for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against MAP4K4.
Data Presentation
The inhibitory activity of this compound against MAP4K4 and other related kinases is summarized in the table below. This data is crucial for understanding the potency and selectivity of the compound.
| Kinase | IC50 (nM) | % Inhibition @ 1µM |
| MAP4K4 | 14.9 [1][2][3] | - |
| MAP4K2 | - | 75.2%[4] |
| MAP4K5 | - | 63.6%[4] |
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is designed to measure the affinity of inhibitors for MAP4K4.[1] The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.
Materials and Reagents:
-
MAP4K4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
This compound (or other test compounds)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]
-
DMSO
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting at a high concentration (e.g., 100 µM).
-
Reagent Preparation:
-
Prepare the 3X Kinase/Antibody solution by diluting the MAP4K4 enzyme and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Prepare the 3X Tracer solution by diluting the kinase tracer in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody solution to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). Measure the emission at two wavelengths (e.g., acceptor emission at 665 nm and donor emission at 615 nm).
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
Caption: MAP4K4 Signaling Pathways.
Caption: In Vitro Kinase Assay Workflow.
References
Protocol for In Vivo Administration of MAP4K4 Inhibitors in Mice: A Representative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vivo administration of MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4) inhibitors in mice. Due to the limited availability of published specific protocols for MAP4K4-IN-3 in murine models, this guide is based on established methodologies for other potent and selective MAP4K4 inhibitors, such as PF-6260933 and DMX-5804.[1][2] This comprehensive guide includes information on vehicle formulation, dosing, and administration routes, as well as a summary of reported pharmacokinetic and pharmacodynamic data. The provided protocols and data are intended to serve as a valuable resource for researchers designing and conducting in vivo studies with MAP4K4 inhibitors.
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, cancer, and cardiovascular diseases.[1][3] Preclinical research and drug development efforts are actively exploring the therapeutic potential of small molecule inhibitors targeting MAP4K4. This document outlines a representative protocol for the in vivo administration of MAP4K4 inhibitors in mice, compiled from published studies on well-characterized compounds.
MAP4K4 Signaling Pathway
MAP4K4 is involved in multiple signaling cascades that regulate a diverse range of cellular processes, including inflammation, cell migration, and apoptosis. The following diagram illustrates a simplified signaling pathway involving MAP4K4.
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and other representative MAP4K4 inhibitors.
Table 1: In Vitro Potency of MAP4K4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | MAP4K4 | 14.9 | Kinase Assay | [4] |
| MAP4K4 | 470 | Cell Assay | [4] | |
| PF-6260933 | MAP4K4 | - | - | [1] |
| DMX-5804 | MAP4K4 | - | - | [2] |
Table 2: In Vivo Data for MAP4K4 Inhibitors in Rodent Models
| Compound | Species | Dose | Route | Frequency | Key Findings | Reference |
| This compound | Rat | 25 mg/kg | Oral | b.i.d. | Weight loss, increased body temperature, increased heart rate. | [4] |
| PF-6260933 | Mouse (ob/ob) | 10 mg/kg | Oral | b.i.d. | Significant improvement in fasting hyperglycemia (44% reduction in blood glucose). | [1] |
| PF-6260933 | Mouse | 15 mg/kg | Oral | Single dose | >90% inhibition of LPS-induced plasma TNFα levels. | [1] |
| DMX-5804 | Mouse | 50 mg/kg | Oral | Twice, 10h apart | Reduced infarct size in a myocardial infarction model. | [2] |
Experimental Protocols
The following are representative protocols for the preparation and administration of MAP4K4 inhibitors to mice, based on published methodologies for compounds like PF-6260933 and DMX-5804.
Materials
-
MAP4K4 Inhibitor (e.g., this compound)
-
Vehicle components (e.g., DMSO, PEG400, Solutol HS 15, sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Appropriate mouse strain for the intended study
Vehicle Formulation
Note: The solubility of this compound is reported to be poor in aqueous solutions. A common approach for oral administration of poorly soluble compounds is to use a co-solvent system. The following is a representative vehicle formulation. It is crucial to determine the optimal vehicle for this compound through solubility and stability testing.
Representative Vehicle (e.g., for PF-6260933): A formulation suitable for oral gavage can be prepared using a mixture of solvents. While a specific vehicle for PF-6260933 was not detailed in the provided search results, a common vehicle for oral administration of similar small molecules is a solution of 10% DMSO, 40% PEG400, and 50% sterile water.
Preparation Steps:
-
Weigh the required amount of the MAP4K4 inhibitor in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add the required volume of PEG400 and vortex to mix thoroughly.
-
Finally, add the sterile water and vortex until a clear, homogeneous solution is obtained.
-
Prepare the vehicle control solution using the same solvent ratios without the inhibitor.
Dosing and Administration
Dose Selection: The appropriate dose will depend on the specific research question, the mouse model used, and the efficacy and toxicity profile of the compound. Based on the data for PF-6260933, a starting dose in the range of 10-15 mg/kg could be considered for efficacy studies in mice.[1] However, given the adverse effects of this compound observed in rats at 25 mg/kg, a dose-ranging study to determine the maximum tolerated dose (MTD) in mice is highly recommended.
Administration Protocol (Oral Gavage):
-
Acclimate the mice to handling and the gavage procedure for several days before the start of the experiment.
-
Calculate the required volume of the dosing solution for each mouse based on its body weight. A typical dosing volume for oral gavage in mice is 5-10 µL/g of body weight.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the dosing solution.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
For studies requiring chronic administration, repeat the dosing as per the experimental design (e.g., once or twice daily).
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using a MAP4K4 inhibitor in a mouse model of disease.
References
- 1. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MAP4K4-IN-3 in Retinal Angiogenesis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pathological retinal angiogenesis is a hallmark of several blinding eye diseases, including proliferative diabetic retinopathy and age-related macular degeneration.[1] While therapies targeting Vascular Endothelial Growth Factor (VEGF) have shown success, limitations and the involvement of other signaling pathways necessitate the exploration of novel therapeutic targets.[1][2] Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical regulator of angiogenesis, often acting independently of the VEGF signaling pathway.[3][4] This document provides detailed application notes and protocols for utilizing Map4K4-IN-3, a MAP4K4 inhibitor, in preclinical retinal angiogenesis models.
MAP4K4 is involved in inflammatory and malignant diseases and plays a crucial role in cell proliferation, migration, and stress responses.[5] In the context of retinal neovascularization, the Toll-like receptor 4 (TLR4)-MAP4K4 signaling pathway has been identified as a key player in promoting the proliferation and migration of human retinal microvascular endothelial cells (HRMECs).[3][4] Inhibition of this pathway presents a promising strategy to control aberrant blood vessel growth in the retina.
Signaling Pathway
The TLR4-MAP4K4 signaling cascade represents a VEGF-independent pathway that contributes to retinal angiogenesis. Activation of TLR4 by various ligands initiates a downstream signaling cascade that upregulates MAP4K4.[3][4] MAP4K4, in turn, influences endothelial cell behavior, promoting proliferation and migration, which are key steps in angiogenesis.[3][4]
Efficacy of MAP4K4 Inhibition in Retinal Angiogenesis Models
While specific data for this compound is not yet widely published, studies using other MAP4K4 inhibitors provide a strong rationale for its use. The following table summarizes the effects of various MAP4K4 inhibitors in preclinical models.
| Inhibitor | Model | Key Findings | Reference |
| TAK-242 (TLR4 antagonist) | Oxygen-Induced Retinopathy (OIR) Mouse Model | Reduced non-perfusion areas, inhibited aberrant angiogenesis, and improved vascular density. | [3] |
| GNE-495 | Inducible MAP4K4 Knockout Mice | Delayed retinal vascular outgrowth and induced abnormal retinal vascular morphology. | [5] |
| MAP4K4 shRNA | Human Retinal Microvascular Endothelial Cells (HRMECs) | Suppressed proliferation, migration, and tube formation induced by LPS (a TLR4 agonist). | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in retinal angiogenesis models.
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.[6]
Materials:
-
Human Retinal Microvascular Endothelial Cells (HRMECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Pro-angiogenic stimulus (e.g., LPS or VEGF)
-
Calcein AM
-
Inverted fluorescence microscope
Protocol:
-
Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HRMECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound and the vehicle control. Add the desired concentrations of the inhibitor or vehicle to the cell suspension.
-
Incubation: Add 100 µL of the cell suspension containing the treatments to each Matrigel-coated well. If using a pro-angiogenic stimulus, add it to the appropriate wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes.
-
Imaging and Analysis: Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo: Oxygen-Induced Retinopathy (OIR) Mouse Model
The OIR model is a well-established in vivo model for studying retinal neovascularization.[7][8]
Materials:
-
C57BL/6J mouse pups and nursing dams
-
Oxygen-controlled chamber
-
This compound
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Intravitreal injection supplies (33-gauge needles)
-
Fluorescein-dextran
-
Dissecting microscope
-
Confocal microscope
Protocol:
-
Induction of OIR: On postnatal day 7 (P7), place mouse pups and their nursing dam into a hyperoxic chamber (75% oxygen). On P12, return the mice to normoxic (room air) conditions. This creates a relative hypoxia in the retina, inducing neovascularization.
-
Intravitreal Injection: On P12, anesthetize the pups. Under a dissecting microscope, perform an intravitreal injection of this compound (typically 1 µL) into one eye and the vehicle control into the contralateral eye.
-
Tissue Collection and Analysis: On P17, euthanize the mice. Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Retinal Flat Mounts: Dissect the retinas and prepare flat mounts. Stain the vasculature by perfusing with fluorescein-dextran or by immunohistochemistry for endothelial cell markers (e.g., isolectin B4).
-
Imaging and Quantification: Image the retinal flat mounts using a confocal microscope. Quantify the areas of neovascularization and avascular regions using image analysis software.
Conclusion
This compound represents a promising tool for investigating the role of MAP4K4 in retinal angiogenesis and for the development of novel anti-angiogenic therapies. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this inhibitor in relevant preclinical models. The study of MAP4K4 and its inhibitors could pave the way for new treatments for proliferative retinopathies, potentially overcoming some of the limitations of current anti-VEGF therapies.
References
- 1. In vitro and ex vivo retina angiogenesis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Role of TLR4-MAP4K4 signaling pathway in models of oxygen-induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. A Critical Analysis of the Available In Vitro and Ex Vivo Methods to Study Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Genes and Pathways Involved in Retinal Neovascularization by Microarray Analysis of Two Animal Models of Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse retina as an angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MAP4K4 Inhibitors in Collective Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collective cell migration, the coordinated movement of cell groups, is fundamental to various physiological and pathological processes, including wound healing, embryonic development, and cancer metastasis.[1] The Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a critical regulator of this process.[2] MAP4K4, a serine/threonine protein kinase, influences cell migration by modulating cytoskeletal dynamics, cell adhesion, and the generation of mechanical forces within and between cells.[3][4] Inhibition of MAP4K4 has been shown to impede collective cell migration, making it a promising target for therapeutic interventions, particularly in oncology.[5][6]
This document provides detailed application notes and protocols for utilizing MAP4K4 inhibitors to study collective cell migration, with a focus on the potent and selective inhibitor GNE-495 as a primary example, and referencing Map4K4-IN-3 where applicable.
Mechanism of Action of MAP4K4 Inhibitors
This compound is a potent and selective inhibitor of MAP4K4 with an IC50 of 14.9 nM in kinase assays and 470 nM in cellular assays.[7][8] Similarly, GNE-495 is another highly potent and selective MAP4K4 inhibitor.[9][10] These small molecule inhibitors function by binding to the ATP-binding pocket of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascades that regulate the cytoskeletal rearrangements and adhesive dynamics necessary for coordinated cell movement.[3]
Data Presentation: Quantitative Effects of MAP4K4 Inhibition
The following tables summarize the quantitative data from studies investigating the effects of the MAP4K4 inhibitor GNE-495 on the collective migration of A431 epidermoid carcinoma cells.
Table 1: Effect of GNE-495 on A431 Cell Cluster Migration Speed [11]
| Treatment | Concentration (µM) | Mean Velocity (µm/h) |
| DMSO (Control) | - | ~25 |
| GNE-495 | 0.1 | ~20 |
| GNE-495 | 0.5 | ~15 |
| GNE-495 | 1.0 | ~10 |
Table 2: Impact of GNE-495 on Protrusion and Retraction Velocities of A431 Cell Clusters [1]
| Treatment | Concentration (µM) | Mean Extension Velocity (µm/h) | Mean Retraction Velocity (µm/h) |
| DMSO (Control) | - | ~8 | ~7.5 |
| GNE-495 | 0.1 | ~6 | ~6 |
| GNE-495 | 0.5 | ~5 | ~5 |
| GNE-495 | 1.0 | ~4 | ~4 |
Table 3: Influence of GNE-495 on Mechanical Forces in A431 Cell Clusters [1]
| Treatment | Concentration (µM) | Mean Traction Forces (Pa) | Mean Intercellular Tensile Stress (Pa) |
| DMSO (Control) | - | ~150 | ~200 |
| GNE-495 | 1.0 | ~250 | ~400 |
Signaling Pathways and Experimental Workflow
MAP4K4 Signaling Pathway in Collective Cell Migration
The following diagram illustrates the central role of MAP4K4 in regulating the cellular components crucial for collective cell migration.
Caption: MAP4K4 signaling pathway in collective cell migration.
Experimental Workflow for a Wound Healing Assay
This diagram outlines the key steps for performing a wound healing (scratch) assay to study the effects of MAP4K4 inhibitors on collective cell migration.
Caption: Experimental workflow for a wound healing assay.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This protocol is a standard method for investigating collective cell migration in a two-dimensional culture.[12]
Materials:
-
Cells of interest (e.g., A431, endothelial cells)
-
12-well or 24-well tissue culture plates[12]
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
MAP4K4 inhibitor (e.g., GNE-495, this compound)
-
Vehicle control (e.g., DMSO)
-
Sterile p200 pipette tips or a specialized wound healing tool
-
Microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[12]
-
Starvation (Optional): Once confluent, replace the complete medium with a serum-free or low-serum medium and incubate for 2-4 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.[12] Apply consistent, gentle pressure to ensure a uniform gap. Alternatively, use a commercially available wound healing insert to create a more reproducible gap.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[12]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of the MAP4K4 inhibitor or the vehicle control to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the position of the images to ensure the same field of view is captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate under standard cell culture conditions. Acquire images of the same marked regions at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed. For more detailed analysis, use live-cell imaging to capture images at shorter intervals.
-
Data Analysis: Use image analysis software to measure the width or area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial gap area.
% Wound Closure = [(Initial Area - Area at time T) / Initial Area] x 100
Protocol 2: Traction Force Microscopy (TFM)
This advanced technique measures the contractile forces exerted by cells on the underlying substrate and can be used to quantify the effect of MAP4K4 inhibition on cellular mechanics.[1]
Materials:
-
Glass-bottom dishes
-
Polyacrylamide (PAA) gel solution with embedded fluorescent beads
-
Acrylamide, bis-acrylamide, ammonium persulfate (APS), and TEMED
-
Extracellular matrix (ECM) protein (e.g., collagen, fibronectin)
-
Sulfo-SANPAH for ECM protein conjugation
-
Cells of interest
-
MAP4K4 inhibitor and vehicle control
-
Fluorescence microscope with environmental control
Procedure:
-
PAA Gel Preparation: Prepare PAA gels of a known stiffness embedded with fluorescent beads on glass-bottom dishes.
-
ECM Coating: Functionalize the surface of the PAA gels with an ECM protein to facilitate cell adhesion.
-
Cell Seeding: Seed cells on the ECM-coated PAA gels and allow them to form small clusters.
-
Treatment: Treat the cell clusters with the MAP4K4 inhibitor or vehicle control.
-
Live-Cell Imaging: Place the dish on a fluorescence microscope equipped with an environmental chamber. Acquire a time-lapse series of images of the fluorescent beads and phase-contrast images of the cells.
-
Force Reconstruction: At the end of the experiment, add trypsin to detach the cells and acquire a reference image of the beads in their unstrained positions.
-
Data Analysis: Use specialized software (e.g., ImageJ plugins, MATLAB scripts) to calculate the displacement field of the beads between the stressed and unstressed states. From the displacement field and the known stiffness of the gel, compute the traction force field generated by the cells.
Protocol 3: Intercellular Stress Microscopy
This method allows for the calculation of stresses at cell-cell junctions, providing insight into how MAP4K4 inhibition affects force transmission within a migrating cell collective.[1]
Materials:
-
Same as for Traction Force Microscopy
-
Cells expressing a fluorescently tagged adherens junction protein (e.g., E-cadherin-GFP)
Procedure:
-
Traction Force Measurement: Perform TFM as described in Protocol 2.
-
Image Adherens Junctions: Simultaneously acquire fluorescence images of the adherens junctions.
-
Stress Calculation: Use computational methods, such as Bayesian Inversion Stress Microscopy (BISM), to calculate the intercellular stress tensor from the measured traction forces. This method assumes a balance of forces within the cell monolayer.
-
Data Analysis: Analyze the magnitude and orientation of intercellular stresses, particularly at cell-cell junctions, in inhibitor-treated versus control groups.
Conclusion
The study of collective cell migration is greatly enhanced by the use of specific molecular probes. MAP4K4 inhibitors, such as this compound and GNE-495, serve as powerful tools to dissect the role of this kinase in coordinating the complex interplay of cytoskeletal dynamics, cell adhesion, and mechanical forces that drive collective cell movement. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of collective cell migration and to explore the therapeutic potential of targeting the MAP4K4 signaling pathway.
References
- 1. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAP4K4 regulates forces at cell-cell and cell-matrix adhesions to promote collective cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK1 inhibition improves wound healing in diabetes via RIPK4/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration | Life Science Alliance [life-science-alliance.org]
- 12. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Detecting MAP4K4 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes and a potential therapeutic target in multiple diseases, including cancer, inflammation, and metabolic disorders.[1][2] As a member of the Ste20-like kinase family, MAP4K4 functions upstream of several key signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway.[1][2] Inhibition of MAP4K4 activity is a promising strategy for therapeutic intervention. This document provides a detailed protocol for assessing the inhibition of MAP4K4 in vitro using Western blotting, a widely used technique for protein analysis.
The protocol will focus on detecting the phosphorylation status of downstream targets of MAP4K4 as a readout for its activity. When MAP4K4 is active, it phosphorylates and activates downstream kinases such as MKK4 and MLK3, which in turn leads to the phosphorylation and activation of JNK and its substrate, c-Jun.[2][3] Therefore, a decrease in the phosphorylation of these downstream effectors upon treatment with a MAP4K4 inhibitor serves as a reliable indicator of target engagement and pathway inhibition.
MAP4K4 Signaling Pathway
The following diagram illustrates the canonical MAP4K4 signaling pathway leading to the activation of JNK. Inhibition of MAP4K4 is expected to decrease the phosphorylation of the downstream components of this cascade.
References
- 1. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
Application Notes and Protocols for Immunofluorescence Staining Following Map4K4-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Map4K4-IN-3, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), in conjunction with immunofluorescence (IF) staining techniques. This document outlines the mechanism of action of this compound, its effects on cellular signaling pathways, and detailed protocols for visualizing these effects through immunofluorescence microscopy.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for MAP4K4, a serine/threonine kinase involved in a multitude of cellular processes. MAP4K4 is a key regulator of signaling pathways that control cell migration, proliferation, adhesion, and apoptosis.[1] Its dysregulation has been implicated in various diseases, including cancer and inflammatory disorders.[2] this compound serves as a valuable tool for investigating the cellular functions of MAP4K4 and for validating it as a therapeutic target.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of MAP4K4, thereby preventing the phosphorylation of its downstream substrates. This inhibition can impact several key signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and ERK1/2 pathways. By blocking MAP4K4 activity, this compound allows for the detailed study of its role in cellular architecture and function.
Quantitative Data Presentation
The following table summarizes the in vitro and in-cell potency of this compound and another commonly used MAP4K4 inhibitor, GNE-495, for reference.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | MAP4K4 | Kinase Assay | 14.9 nM | [3] |
| MAP4K4 | Cell Assay | 470 nM | [3] | |
| GNE-495 | MAP4K4 | Kinase Assay | 3.7 nM | [4] |
| Retinal Angiogenesis | Cell-based Assay | - | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by MAP4K4 and a general workflow for immunofluorescence experiments involving this compound treatment.
Expected Cellular Effects of this compound Treatment
Inhibition of MAP4K4 with small molecules like GNE-495 has been shown to induce distinct phenotypic changes that can be visualized by immunofluorescence. Similar effects are anticipated with this compound treatment.
-
Focal Adhesion Dynamics: MAP4K4 inhibition leads to the stabilization of focal adhesions.[5] This can be observed by an increase in the number and size of vinculin and zyxin-positive focal adhesions.[5]
-
Cytoskeletal Reorganization: Treatment with MAP4K4 inhibitors can alter the actin cytoskeleton, leading to changes in cell morphology.
-
Protein Localization:
-
Downstream Signaling: A decrease in the phosphorylation of JNK and its substrate c-Jun can be detected by immunofluorescence using phospho-specific antibodies.[2][8]
Detailed Experimental Protocols
This section provides a general, adaptable protocol for immunofluorescence staining of cultured cells following treatment with this compound. Optimization may be required for specific cell lines and antibodies.
Reagents and Materials
-
This compound (solubilized in DMSO)
-
Cell culture medium
-
Sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum (or serum from the species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-vinculin, anti-p-JNK, anti-p-ERM)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate for 24 hours to allow for cell attachment and spreading.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium from a concentrated DMSO stock. Include a DMSO-only vehicle control.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 1 to 24 hours), depending on the specific cellular process being investigated.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
(Optional) Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash twice more with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images of both the treated and control samples using identical settings.
-
Perform quantitative analysis of fluorescence intensity, protein localization, or morphological changes using appropriate image analysis software.
-
These application notes and protocols provide a solid foundation for investigating the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and informative results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of GCK-IV kinases dissociates cell death and axon regeneration in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by Map4K4-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant regulator of numerous cellular processes, including proliferation, inflammation, and apoptosis.[1][2] Dysregulation of the MAP4K4 signaling pathway is implicated in various diseases, making it an attractive target for therapeutic intervention. Map4K4-IN-3 is a potent and selective inhibitor of MAP4K4 with an IC50 of 14.9 nM in kinase assays and 470 nM in cell-based assays.[3][4] By inhibiting MAP4K4, this compound can modulate downstream signaling cascades, such as the JNK pathway, to induce apoptosis in target cells.[5][6]
This document provides a detailed protocol for inducing and quantifying apoptosis using this compound, followed by analysis with flow cytometry. The Annexin V and Propidium Iodide (PI) staining method is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells.[10] However, in late-stage apoptosis and necrosis, the cell membrane integrity is compromised, allowing PI to enter and stain the nucleus.[10] Dual staining with Annexin V-FITC and PI allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
MAP4K4 Signaling Pathway in Apoptosis
Under cellular stress, signaling cascades are initiated that can lead to apoptosis. MAP4K4 is a key component of a pathway that activates JNK.[5] This activation can, in turn, influence the expression and activity of pro- and anti-apoptotic proteins, ultimately leading to the activation of caspases and the execution of the apoptotic program. Inhibition of MAP4K4 by this compound can disrupt this signaling, leading to the induction of apoptosis.
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP4K4 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. kumc.edu [kumc.edu]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Note: Genome-wide CRISPR-Cas9 Screen to Identify Synergistic Drug Targets with Map4K4-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, including cell proliferation, migration, and inflammation.[1][2] Its involvement in multiple signaling pathways, such as the JNK and p38 MAPK pathways, has implicated it as a potential therapeutic target in a range of diseases, including cancer.[1][2] Preclinical studies have demonstrated that inhibition of MAP4K4 can impede tumor growth and invasion.[3] Map4K4-IN-3 is a potent and selective small molecule inhibitor of MAP4K4 with an IC50 of 14.9 nM in kinase assays and 470 nM in cell-based assays.[4][5][6]
Combination therapies are a cornerstone of modern oncology, often leading to improved efficacy and overcoming drug resistance. Identifying novel synergistic drug targets that, when inhibited alongside MAP4K4, result in enhanced anti-cancer effects is a promising strategy. This application note describes a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that act synergistically with this compound to inhibit cancer cell viability.
Data Presentation
The results of a successful CRISPR screen will yield a list of genes whose knockout sensitizes the cancer cells to this compound. The data can be presented in a ranked table, highlighting the top synergistic hits. Subsequent validation experiments will provide quantitative measures of this synergy.
Table 1: Top Synergistic Hits from Genome-wide CRISPR Screen with this compound
| Gene | Description | Synergy Score (ZIP Model) | p-value |
| GENE A | Protein Kinase | 15.2 | <0.001 |
| GENE B | Transcription Factor | 12.8 | <0.001 |
| GENE C | Cell Cycle Regulator | 11.5 | <0.005 |
| GENE D | DNA Repair Protein | 10.9 | <0.005 |
| GENE E | Apoptosis Regulator | 9.7 | <0.01 |
Table 2: Validation of Synergistic Hits by Dose-Response Matrix Analysis
| Gene Knockout | This compound IC50 (nM) | Synergistic Drug IC50 (nM) | Combination Index (CI) at ED50 | Synergy Score (Bliss) |
| Control (Non-targeting) | 500 | >10000 | N/A | N/A |
| GENE A KO | 50 | 500 | 0.3 | 25.4 |
| GENE B KO | 100 | 1200 | 0.4 | 21.8 |
| GENE C KO | 150 | 2500 | 0.5 | 18.2 |
Experimental Protocols
This section provides a detailed methodology for performing the CRISPR-Cas9 screen and validating the identified synergistic targets.
Part 1: Genome-wide CRISPR-Cas9 Screen
1.1. Cell Line Selection and Culture
-
Select a cancer cell line relevant to the therapeutic area of interest and with known moderate sensitivity to this compound.
-
Culture the cells in the recommended medium and conditions. For this protocol, we will use a hypothetical human lung adenocarcinoma cell line, HCC-123.
1.2. Generation of a Cas9-Expressing Stable Cell Line
-
Transduce the HCC-123 cells with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).
-
Select for a stable population of Cas9-expressing cells by treating with the appropriate antibiotic.
-
Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout assay).
1.3. Lentiviral CRISPR Library Transduction
-
Use a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello).
-
Determine the optimal multiplicity of infection (MOI) to achieve ~30% transduction efficiency, ensuring that most cells receive a single guide RNA (sgRNA).
-
Transduce the Cas9-expressing HCC-123 cells with the pooled lentiviral library at a representation of at least 500 cells per sgRNA.
-
Select the transduced cells with puromycin to eliminate non-transduced cells.
1.4. CRISPR Screen with this compound
-
Determine the IC20 (concentration that inhibits 20% of cell growth) of this compound for the Cas9-expressing HCC-123 cells. This sub-lethal concentration will be used for the screen.
-
Split the transduced cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with the IC20 concentration of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a cell count that preserves library representation.
-
Harvest genomic DNA from the initial transduced population (T0), the vehicle-treated population, and the this compound-treated population.
1.5. Next-Generation Sequencing (NGS) and Data Analysis
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform high-throughput sequencing of the amplified sgRNA libraries.
-
Align the sequencing reads to the CRISPR library reference to obtain sgRNA counts for each sample.
-
Analyze the data using software such as MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the vehicle-treated population.[7][8]
-
Calculate synergy scores using models like the Zero Interaction Potency (ZIP) model to rank genes whose knockout demonstrates the strongest synergistic effect with this compound.[9][10]
Part 2: Validation of Synergistic Hits
2.1. Individual Gene Knockout
-
For the top 5-10 synergistic hits, design 2-3 individual sgRNAs per gene.
-
Clone these sgRNAs into a lentiviral vector.
-
Transduce the Cas9-expressing HCC-123 cells with each individual sgRNA lentivirus to generate stable knockout cell lines for each target gene.
-
Confirm gene knockout by western blot or Sanger sequencing.
2.2. Dose-Response Matrix Assay
-
Plate the individual knockout cell lines and control (non-targeting sgRNA) cells in 96-well plates.
-
Create a dose-response matrix by treating the cells with a range of concentrations of this compound and a second inhibitor targeting the validated hit (if available), both alone and in combination.
-
After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate synergy scores using models such as the Bliss independence or Loewe additivity model to quantify the synergistic interaction.[9][10]
2.3. Colony Formation Assay
-
Seed the individual knockout and control cells at a low density in 6-well plates.
-
Treat the cells with a low concentration of this compound, the second inhibitor, or the combination.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Stain the colonies with crystal violet and quantify the colony area to assess the long-term synergistic effect on cell proliferation.
Mandatory Visualizations
Caption: Simplified MAP4K4 signaling pathway.
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Caption: Workflow for the validation of synergistic hits.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. synthego.com [synthego.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. liulab-dfci.github.io [liulab-dfci.github.io]
- 9. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Map4K4-IN-3 solubility issues and solutions
Welcome to the technical support center for MAP4K4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on solubility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective MAP4K4 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as the presence of water can significantly reduce the solubility of the compound.[1][2]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at concentrations ranging from 10 mg/mL (33.59 mM) to 15 mg/mL (50.37 mM).[1][2] To achieve these concentrations, gentle warming (up to 60°C) and ultrasonication may be necessary.[1]
Q3: How should I store the this compound stock solution?
A3: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months). For shorter-term storage, -20°C is suitable for up to one month.[1] Always protect the solution from light.
Q4: Can I dissolve this compound in aqueous buffers?
A4: this compound is practically insoluble in water and ethanol.[2] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.
Q5: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: This is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide for In Vitro Experiments" below for detailed steps on how to address this.
Data Presentation: Solubility and Stock Solution Preparation
For your convenience, the following tables summarize the key quantitative data for this compound solubility and provide a quick reference for preparing stock solutions.
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 10-15 mg/mL (33.59 - 50.37 mM) | Use fresh, anhydrous DMSO. Warming and sonication may be required.[1][2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Stock Solution Preparation Guide (for a 10 mM stock in DMSO)
| Desired Volume | Mass of this compound | Volume of DMSO |
| 1 mL | 2.98 mg | 1 mL |
| 5 mL | 14.89 mg | 5 mL |
| 10 mL | 29.77 mg | 10 mL |
Molecular Weight of this compound: 297.74 g/mol [1]
Troubleshooting Guides
Troubleshooting Guide for In Vitro Experiments
This guide addresses the common issue of compound precipitation when diluting a DMSO stock solution into an aqueous medium for cell-based assays.
Problem: this compound precipitates out of the cell culture medium upon addition of the DMSO stock solution.
Potential Causes:
-
The final concentration of this compound exceeds its aqueous solubility limit.
-
The final concentration of DMSO in the medium is too low to maintain solubility.
-
Rapid addition of the stock solution to the medium causes localized high concentrations and precipitation.
Solutions:
-
Optimize the Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain the solubility of this compound, while remaining non-toxic to your cells (typically ≤ 0.5%).
-
If you observe precipitation, consider slightly increasing the final DMSO percentage, but always perform a vehicle control to assess solvent toxicity.
-
-
Step-wise Dilution:
-
Instead of adding the highly concentrated DMSO stock directly to the full volume of your medium, perform a serial dilution.
-
First, dilute the DMSO stock into a small volume of serum-free medium or PBS.
-
Then, add this intermediate dilution to your final volume of complete medium. This gradual decrease in solvent strength can prevent shocking the compound out of solution.
-
-
Increase Protein Content:
-
The presence of proteins, such as fetal bovine serum (FBS), can help to stabilize hydrophobic compounds in solution.
-
If using low-serum or serum-free media, consider whether the experimental design can tolerate the addition of a small amount of serum or bovine serum albumin (BSA) to aid in solubility.
-
-
Vortexing During Addition:
-
When adding the this compound stock or intermediate dilution to your medium, ensure the medium is being gently vortexed or mixed. This promotes rapid dispersal and avoids localized high concentrations that can lead to precipitation.
-
Troubleshooting Guide for In Vivo Experiments
This guide provides solutions for challenges related to the formulation and administration of this compound for animal studies.
Problem: Precipitation or poor bioavailability of this compound in an in vivo setting.
Solutions:
-
Formulation with Excipients:
-
For oral administration, a common formulation involves suspending the compound in a vehicle containing carboxymethylcellulose sodium (CMC-Na). A typical starting point is a 0.5% to 1% (w/v) solution of CMC-Na in water.
-
To improve wetting and prevent aggregation, a small amount of a surfactant like Tween® 80 (e.g., 0.1% to 0.5%) can be included in the formulation.
-
-
Alternative Formulation Strategies:
-
Co-solvents: For parenteral administration, a mixture of solvents may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO or N,N-dimethylacetamide (DMA), and then dilute this solution with a vehicle such as a mixture of polyethylene glycol (e.g., PEG300 or PEG400) and saline or water. The final concentration of the organic solvent should be minimized to reduce potential toxicity.
-
Lipid-based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of poorly water-soluble compounds. These formulations typically consist of oils, surfactants, and co-solvents.
-
-
Particle Size Reduction:
-
If working with the solid compound to prepare a suspension, micronization or nano-milling can increase the surface area and improve the dissolution rate and bioavailability.
-
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of this compound in a sterile container. For example, for 1 mL of a 10 mM solution, weigh 2.98 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 50-60°C for 5-10 minutes, vortexing intermittently.
-
Alternatively, or in addition to warming, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinase. Specific buffer components and substrate concentrations may need to be optimized for your particular assay setup.
-
Materials:
-
Recombinant active MAP4K4 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP at a concentration near the Kₘ for MAP4K4
-
Specific substrate for MAP4K4 (e.g., a peptide substrate or a protein like Myelin Basic Protein)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the inhibitor in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the MAP4K4 enzyme and the substrate to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of the major signaling pathways regulated by MAP4K4 and inhibited by this compound.[3][4][5][6]
Caption: General experimental workflow for the preparation and use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
Optimizing Map4K4-IN-3 concentration for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Map4K4-IN-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4, also known as HGK, is a serine/threonine kinase that belongs to the Ste20 protein kinase family.[3][4] It functions as an upstream regulator in several key signaling cascades, including the JNK, p38 MAPK, and ERK1/2 pathways.[5][6] By inhibiting the kinase activity of MAP4K4, this compound can modulate downstream cellular processes such as cell proliferation, migration, inflammation, and apoptosis.[5][7]
Q2: What are the key signaling pathways regulated by MAP4K4?
MAP4K4 is an integrator of various cellular signals and has been shown to participate in multiple pathways.[3][8] Its inhibition can impact:
-
MAPK/JNK Pathway: MAP4K4 can activate the JNK signaling cascade, which is involved in stress responses and apoptosis.[3][5]
-
Hippo Signaling: The inhibitor can influence the Hippo pathway, a critical regulator of organ size and cell proliferation, by affecting the activation of LATS1/2 kinases.[3][8]
-
mTOR/AMPK Pathway: MAP4K4 is implicated in the regulation of metabolic pathways through its connection to mTOR and AMPK signaling.[3][8]
-
Inflammatory Pathways: It plays a role in inflammation-related signaling, making it a target for inflammatory diseases.[5][8]
Q3: What is a recommended starting concentration for this compound?
The optimal concentration is highly dependent on the cell type and experimental context. A good starting point is to perform a dose-response curve around the reported cellular IC50 value. For this compound, the IC50 (the concentration that causes 50% inhibition) is approximately 470 nM in cell-based assays, while its IC50 in a cell-free kinase assay is significantly lower at 14.9 nM .[1][2] It is recommended to test a range of concentrations from 100 nM to 10 µM to determine the optimal dose for your specific cell line and assay.[9]
Q4: How should I prepare and store this compound stock solutions?
-
Solvent: this compound is typically soluble in DMSO.[1] For example, a 15 mg/mL stock solution can be prepared in DMSO.[1]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To avoid solubility issues, ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2]
-
Working Dilution: When preparing for an experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically ≤ 0.1%).
Data Presentation: Inhibitor Properties
| Parameter | Value | Reference |
| Target | Mitogen-activated protein kinase 4 (MAP4K4) | [1][2] |
| IC50 (Kinase Assay) | 14.9 nM | [1][2] |
| IC50 (Cell-based Assay) | 470 nM | [1][2] |
| Common Solvent | DMSO | [1] |
| Recommended Storage | -20°C (1 month) or -80°C (6 months) | [2] |
Troubleshooting Guide
Q: I am not observing the expected biological effect at the reported IC50. What could be wrong?
A: Several factors could be at play:
-
Inhibitor Potency: The IC50 can vary significantly between cell lines. Your cell line may be less sensitive. It is crucial to perform a dose-response experiment to determine the empirical IC50 for your system.
-
Cell Density: High cell density can sometimes reduce the effective concentration of the inhibitor per cell. Ensure you use a consistent and appropriate seeding density for all experiments.
-
Serum Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability.[10] Consider reducing the serum percentage during treatment, if your cells can tolerate it, or test if serum concentration affects the inhibitor's efficacy.
-
Inhibitor Degradation: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Consider preparing a fresh stock.
-
Incubation Time: The effect of the inhibitor may be time-dependent. You may need to optimize the treatment duration (e.g., 24, 48, or 72 hours) to observe a significant effect.[11]
Q: I am seeing significant cell death and cytotoxicity, even at low concentrations. How can I mitigate this?
A: Off-target effects or excessive inhibition can lead to toxicity.
-
Perform a Cytotoxicity Assay: Use an assay like MTT, MTS, or Resazurin to determine the concentration range where the inhibitor is toxic to your cells.[11] This helps establish a Maximum Non-Toxic Concentration (MNTC).
-
Use a Solvent Control: Always include a vehicle-only control (e.g., cells treated with the same final concentration of DMSO) to ensure the observed toxicity is not due to the solvent.[9]
-
Reduce Concentration and Time: Based on your cytotoxicity data, lower the inhibitor concentration to a non-toxic range. You might also reduce the incubation time.
-
Check Purity: Ensure the inhibitor compound is of high purity, as impurities can sometimes be the source of toxicity.
Q: My results are inconsistent between experiments. How can I improve reproducibility?
A: Consistency is key in cell culture experiments.
-
Standardize Cell Culture Conditions: Use cells from a similar passage number for all related experiments. Ensure confluency at the time of treatment is consistent.
-
Protocol Adherence: Strictly follow a standardized protocol for cell seeding, inhibitor dilution, treatment, and the final assay readout.
-
Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Do not store diluted inhibitor in media for extended periods.
-
Assay Window: Optimize your assay parameters (e.g., incubation time with a viability dye) to ensure you are within the linear range of detection.[11]
Experimental Protocols & Workflow
The following workflow outlines the necessary steps to determine the optimal, non-toxic concentration of this compound for your experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Map4K4-IN-3 in cell culture media over time
Welcome to the technical support center for Map4K4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the stability of the inhibitor in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for up to one year or -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.[1]
Q2: What is the stability of this compound in cell culture media?
A2: Currently, there is no publicly available data specifically detailing the stability and half-life of this compound in various cell culture media (e.g., DMEM, RPMI-1640) supplemented with serum. The stability of a small molecule inhibitor in cell culture can be influenced by factors such as media composition, pH, temperature, and the presence of serum proteins. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q3: How can I determine the optimal concentration of this compound for my cell-based assays?
A3: The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay. The reported IC50 in a cell-based assay is 470 nM, while the kinase assay IC50 is 14.9 nM.[1][2][3] Start with a broad range of concentrations around these values (e.g., 10 nM to 10 µM) to identify the effective range.
Q4: I am not observing the expected phenotype after treating my cells with this compound. What could be the reason?
A4: There are several potential reasons for this. Please refer to our "Troubleshooting Guide" below for a systematic approach to resolving this issue. Common reasons include inhibitor instability, suboptimal concentration, or cell-specific factors.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot common issues encountered when using this compound in cell culture experiments.
Problem: No or weak biological effect observed.
| Possible Cause | Suggested Solution |
| Inhibitor Instability | The inhibitor may be degrading in your cell culture media over the course of the experiment. |
| Action: Determine the stability of this compound in your specific media and under your experimental conditions using the LC-MS/MS protocol provided below. Consider replenishing the media with fresh inhibitor at regular intervals based on its stability profile. | |
| Suboptimal Concentration | The concentration of the inhibitor may be too low to elicit a response in your specific cell line. |
| Action: Perform a dose-response curve to determine the optimal IC50 for your cell line. Ensure that the final concentration in your experiment is sufficient. | |
| Incorrect Stock Solution Preparation | The inhibitor may not have been fully dissolved, leading to an inaccurate stock concentration. |
| Action: Ensure the powder is completely dissolved in DMSO. Gentle warming and sonication can aid dissolution.[3] Use fresh, anhydrous DMSO as moisture can affect solubility.[1] | |
| Cell Line Insensitivity | The MAP4K4 signaling pathway may not be critical for the phenotype you are measuring in your chosen cell line. |
| Action: Confirm the expression and activity of MAP4K4 in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to MAP4K4 inhibition. | |
| Experimental Design | The duration of the treatment may be too short or too long to observe the desired effect. |
| Action: Perform a time-course experiment to identify the optimal treatment duration. |
Problem: High variability between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Inhibitor Concentration | Inaccurate pipetting or uneven distribution of the inhibitor in the culture wells. |
| Action: Ensure accurate and consistent addition of the inhibitor to each well. Mix gently but thoroughly after addition. | |
| Cell Seeding Density | Variations in the number of cells seeded per well can lead to inconsistent results. |
| Action: Ensure a uniform and consistent cell seeding density across all wells. | |
| Edge Effects in Multi-well Plates | Wells on the outer edges of the plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. |
| Action: Avoid using the outermost wells of the plate for experiments. Fill these wells with sterile PBS or media to minimize evaporation from adjacent wells. |
Troubleshooting Workflow
Caption: A troubleshooting decision tree for addressing a lack of biological effect with this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via LC-MS/MS
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Methanol (MeOH)
-
Internal Standard (IS) - a structurally similar compound not present in the sample
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of calibration standards by spiking known concentrations of this compound into fresh cell culture medium. The concentration range should encompass the expected experimental concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the standard curve range.
-
-
Sample Preparation for Stability Assay:
-
Add this compound to your cell culture medium at the desired final concentration.
-
Incubate the medium in a cell culture incubator at 37°C with 5% CO2.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).[4]
-
For the 0-hour time point, collect the aliquot immediately after adding the inhibitor.
-
-
Sample Extraction:
-
To 100 µL of each collected media sample, add 200 µL of ice-cold ACN containing the internal standard. This will precipitate the proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method. The specific parameters (e.g., column, mobile phases, gradient, and mass spectrometer settings) will need to be optimized for this compound.
-
Quantify the amount of this compound remaining at each time point by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of the compound in the cell culture medium.
-
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for determining the stability of this compound in cell culture media.
MAP4K4 Signaling Pathway
MAP4K4 is a serine/threonine kinase that acts as an upstream regulator in several signaling cascades, influencing a variety of cellular processes.[5] Key downstream pathways include the JNK, p38 MAPK, and ERK1/2 pathways.[5] MAP4K4 can be activated by upstream signals such as TGF-β-activated kinase (TAK1).[5]
Caption: A simplified diagram of the MAP4K4 signaling pathway and its inhibition by this compound.
References
Technical Support Center: Interpreting Unexpected Results with Map4K4-IN-3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the MAP4K4 inhibitor, Map4K4-IN-3.
Quick Troubleshooting Guide
| Observed Result | Potential Cause | Recommended Action |
| 1. Higher IC50 in Cell-Based vs. Kinase Assays | Discrepancy between direct enzyme inhibition and cellular effects due to factors like cell permeability, efflux pumps, or intracellular ATP concentration. | Verify cellular uptake of the compound. Titrate inhibitor concentration over a wider range in the cellular assay. Use a positive control inhibitor with known cellular efficacy. |
| 2. Increased Cell Migration or Invasion Despite Reduced Proliferation | MAP4K4 has a dichotomous role; it can suppress proliferation via the Hippo pathway while promoting migration through JNK signaling.[1] | Assay key downstream effectors of both pathways (e.g., YAP/TAZ for Hippo, p-JNK for migration) to confirm pathway-specific effects. |
| 3. No Effect on Target Pathway in Specific Cell Line | Cell line may lack expression of MAP4K4 or have compensatory signaling pathways that bypass the need for MAP4K4. | Confirm MAP4K4 expression via Western Blot or qPCR. Profile the cell line for expression of related kinases or known resistance pathways. |
| 4. Paradoxical Activation of a Downstream Pathway | Feedback loops or inhibition of a negative regulator in the signaling cascade. This phenomenon is seen with other MAPK pathway inhibitors.[2][3] | Perform a time-course experiment to observe early and late signaling events. Broaden the analysis to include upstream and parallel pathway components. |
| 5. In Vivo Toxicity (e.g., weight loss, increased heart rate) | Potential off-target effects or on-target toxicities in specific tissues. Such effects have been noted in rats.[4] | Evaluate inhibitor specificity with a broad kinase screen. Consider dose-reduction studies or alternative dosing schedules. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related inhibitors.
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound | Kinase Assay | MAP4K4 | 14.9 nM | [4][5] |
| This compound | Cell Assay | MAP4K4 | 470 nM | [4][5] |
| PF-06260933 | Kinase Assay | MAP4K4 | 3.7 nM | [6] |
| PF-06260933 | Cell Assay | MAP4K4 | 160 nM | [6] |
| F389-0746 | Kinase Assay | MAP4K4 | 120.7 nM | [7] |
Signaling Pathway and Workflow Diagrams
MAP4K4 Signaling Pathways
Caption: Key signaling pathways regulated by MAP4K4.
Experimental Workflow: Cell-Based Kinase Inhibition Assay
Caption: General workflow for a cell-based kinase inhibition assay.
Troubleshooting Logic for Unexpected Results
Caption: A logical flow for troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of this compound so much higher in my cell-based assay compared to the reported biochemical kinase assay value?
A: This is a common observation for kinase inhibitors. The biochemical IC50 (14.9 nM) measures direct inhibition of the isolated enzyme, while the cellular IC50 (470 nM) reflects the compound's effectiveness in a complex biological system.[4][5] Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Protein Binding: The inhibitor can bind to other proteins within the cell, reducing its free concentration.
-
High Intracellular ATP: The concentration of ATP inside a cell is much higher than that used in many kinase assays. As an ATP-competitive inhibitor, this compound will require a higher concentration to effectively compete with ATP for the kinase's binding site.
-
Efflux Pumps: Cells may actively transport the inhibitor out via efflux pumps like P-glycoprotein.
Q2: I treated my cancer cells with this compound. Proliferation decreased as expected, but I observed an increase in cell migration. Is this result plausible?
A: Yes, this is a plausible and important finding that highlights the complex, context-dependent role of MAP4K4.[1] MAP4K4 is involved in multiple signaling pathways with sometimes opposing functions:
-
Anti-Proliferative Role: MAP4K4 can activate the Hippo tumor suppressor pathway, which leads to the phosphorylation and degradation of transcriptional co-activators YAP and TAZ, thereby reducing the expression of genes involved in proliferation.[8]
-
Pro-Migratory Role: Conversely, MAP4K4 is a known activator of the JNK pathway, which is strongly implicated in promoting cell motility and invasion.[9] Therefore, inhibiting MAP4K4 could simultaneously relieve its suppression of proliferation (via Hippo) while blocking its stimulation of migration (via JNK), or vice-versa depending on the cellular context. Your result suggests that in your cell line, the dominant effect of inhibition is the reduction of proliferation, but it may unmask or enhance migratory phenotypes through other mechanisms.
Q3: I'm not seeing any change in the phosphorylation of my target of interest after treating with this compound. What could be wrong?
A: There are several potential reasons for a lack of effect:
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly (e.g., at -20°C or -80°C, protected from light) and that the solvent (e.g., DMSO) is fresh and anhydrous.[4]
-
Cell Line Specifics: The cell line you are using may not express MAP4K4 at a functional level, or it may rely on redundant signaling pathways that compensate for MAP4K4 inhibition. It is crucial to confirm MAP4K4 protein expression in your cell model.
-
Experimental Conditions: The incubation time may be too short or too long to observe the desired change. A time-course experiment is recommended. Also, ensure the final concentration of the inhibitor in the media is accurate.
-
Assay Sensitivity: The antibody or detection method used may not be sensitive enough to detect subtle changes in phosphorylation. Ensure your assay is properly validated with positive and negative controls.
Q4: Could this compound be affecting other kinases? What are off-target effects?
A: While this compound is reported to be a selective inhibitor, like most kinase inhibitors, it may have off-target activity, especially at higher concentrations. Off-target effects occur when an inhibitor binds to and modulates the activity of kinases other than the intended target.[10] These effects can complicate data interpretation and lead to unexpected phenotypes. If you suspect off-target effects, consider:
-
Using a lower concentration: Use the lowest effective concentration of the inhibitor to minimize the risk of off-target activity.
-
Kinome profiling: Perform a broad in vitro kinase panel screen to empirically determine the selectivity profile of this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream MAP4K4 Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of a downstream target, such as c-Jun (a substrate of JNK).
-
Cell Culture and Plating:
-
Culture pancreatic cancer cells (e.g., Panc-1) or another relevant cell line in the recommended medium.
-
Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C.
-
On the day of the experiment, dilute the stock solution in a serum-free medium to create working concentrations (e.g., 0 nM (vehicle control), 100 nM, 500 nM, 1 µM, 5 µM).
-
Remove the medium from the cells, wash once with PBS, and add the medium containing the inhibitor or vehicle (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubate for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using appropriate software.
-
References
- 1. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib [mdpi.com]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 9. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Technical Support Center: Navigating In Vivo Studies with Map4K4-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate potential in vivo toxicity associated with the MAP4K4 inhibitor, Map4K4-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key in vitro potencies?
This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Its inhibitory concentrations (IC50) have been determined as:
| Assay Type | IC50 |
| Kinase Assay | 14.9 nM |
| Cell-Based Assay | 470 nM |
Q2: What are the known in vivo toxicities associated with this compound?
Preclinical studies in rats have identified several dose-dependent adverse effects. Oral administration of this compound at 25 mg/kg, twice daily for five days, resulted in:
-
Significant weight loss (approximately 7% reduction compared to control groups).[1]
-
Elevated body temperature (an increase of about 0.4°C).[1]
-
Cardiovascular effects , including an increased heart rate of up to 25 beats per minute.[1]
Q3: What are the potential off-target effects of MAP4K4 inhibitors?
While a comprehensive kinase selectivity profile for this compound is not publicly available, data from similar MAP4K4 inhibitors, such as PF-06260933, suggest potential off-target activity against other members of the MAP4K family, including MAP4K2 and MAP4K5. Such off-target inhibition could contribute to the observed toxicity profile.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during in vivo experiments with this compound.
Issue 1: Significant Weight Loss in Study Animals
Diagram: Troubleshooting Workflow for Weight Loss
Caption: Workflow to address in vivo weight loss.
Possible Causes and Mitigation Strategies:
-
Reduced Food and Water Intake: The inhibitor may cause malaise, leading to decreased consumption.
-
Troubleshooting:
-
Closely monitor daily food and water consumption.
-
Consider a pair-feeding study to determine if weight loss is solely due to reduced caloric intake.
-
If intake is reduced, consider a more palatable vehicle or the inclusion of flavor enhancers, following institutional animal care and use committee (IACUC) guidelines.
-
-
-
Dehydration:
-
Troubleshooting:
-
Assess for signs of dehydration (e.g., skin tenting, decreased urine output).
-
Provide supplemental hydration with subcutaneous injections of sterile saline, as per veterinary recommendation.
-
-
-
On-target or Off-target Toxicity: The observed weight loss may be a direct pharmacological effect of inhibiting MAP4K4 or other kinases.
-
Troubleshooting:
-
Dose Titration: Conduct a dose-response study to identify the maximum tolerated dose (MTD) that achieves the desired pharmacological effect with minimal weight loss.
-
Formulation Optimization: The vehicle used for administration can impact drug absorption and tolerability. Experiment with alternative formulations (see Experimental Protocols section).
-
-
Issue 2: Increased Body Temperature (Fever)
Diagram: Investigating Kinase Inhibitor-Induced Fever
Caption: Decision tree for addressing inhibitor-induced fever.
Possible Causes and Mitigation Strategies:
-
Inflammatory Response: Inhibition of MAP4K4, which is involved in inflammatory signaling, could paradoxically trigger a systemic inflammatory response.
-
Troubleshooting:
-
Measure circulating levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to assess for an inflammatory state.
-
Under veterinary guidance, consider co-administration of a non-steroidal anti-inflammatory drug (NSAID) like carprofen to manage fever.
-
-
-
Off-Target Effects: The fever could be an off-target effect on other kinases involved in thermoregulation.
-
Troubleshooting:
-
Dose Reduction: Determine if a lower dose can maintain efficacy while reducing the pyretic effect.
-
Alternative Inhibitor: If the fever is unmanageable, consider using a structurally different MAP4K4 inhibitor with a potentially different off-target profile.
-
-
Issue 3: Cardiovascular Abnormalities (Increased Heart Rate)
Diagram: MAP4K4 and Potential Cardiovascular Effects
Caption: MAP4K4 signaling and potential off-target cardiovascular effects.
Possible Causes and Mitigation Strategies:
-
On-Target Effects: MAP4K4 is expressed in cardiac tissue and is involved in signaling pathways that can influence cardiomyocyte function.
-
Troubleshooting:
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of heart rate and blood pressure in study animals. Electrocardiogram (ECG) monitoring may be warranted to detect arrhythmias.
-
Dose Adjustment: Carefully evaluate the dose-response relationship for cardiovascular effects and select a dose with an acceptable therapeutic window.
-
-
-
Off-target Inhibition of Cardioregulatory Kinases: Inhibition of other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), has been linked to cardiovascular side effects.
-
Troubleshooting:
-
Kinase Profiling: If possible, perform a kinase selectivity panel to identify potential off-target interactions of this compound.
-
Co-treatment with Cardioprotective Agents: In consultation with a veterinarian, consider the use of beta-blockers or other cardiovascular medications to manage tachycardia, though potential drug-drug interactions must be carefully considered.
-
-
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in Rodents
1. Animal Model:
- Species: C57BL/6 mice or Sprague-Dawley rats.
- Age: 8-10 weeks.
- Sex: Equal numbers of males and females.
2. Dosing and Administration:
- Route: Oral gavage is a common route for kinase inhibitors.
- Dose Levels: A minimum of three dose levels (e.g., 5, 15, and 50 mg/kg) and a vehicle control group. Doses should be selected based on preliminary efficacy studies and the known toxicity of similar compounds.
- Frequency: Once or twice daily, depending on the pharmacokinetic profile of this compound.
- Duration: A short-term study of 7-14 days is recommended for initial toxicity assessment.
3. Monitoring Parameters:
- Clinical Observations: Daily cage-side observations for changes in posture, activity, and grooming.
- Body Weight: Measured daily.
- Food and Water Intake: Measured daily.
- Body Temperature: Measured daily via a rectal probe.
- Cardiovascular Monitoring (optional but recommended): Telemetry or tail-cuff measurements for heart rate and blood pressure.
- Hematology and Clinical Chemistry: Blood samples collected at baseline and at the end of the study for a complete blood count and serum chemistry panel (including liver and kidney function markers).
4. Endpoint Analysis:
- Necropsy: Gross examination of all major organs.
- Histopathology: Collection and fixation of major organs (heart, liver, kidneys, lungs, spleen) for microscopic examination.
Protocol 2: Formulation Optimization for Oral Administration
Objective: To prepare a stable and well-tolerated vehicle for the oral administration of the poorly water-soluble this compound.
1. Vehicle Components:
- Solubilizing Agent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA).
- Suspending Agent: 0.5-1% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC).
- Surfactant: 0.1-0.5% (v/v) Tween 80 or Polysorbate 20.
- Co-solvent/Bulking Agent: Polyethylene glycol 400 (PEG400) or corn oil.
2. Formulation Examples:
-
Aqueous Suspension:
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
In a separate container, prepare a solution of 0.5% MC and 0.2% Tween 80 in sterile water.
-
Slowly add the drug-DMSO solution to the aqueous vehicle while vortexing to form a fine suspension.
-
-
Lipid-Based Formulation:
-
Dissolve this compound in PEG400.
-
Gently warm and sonicate if necessary to achieve complete dissolution.
-
This can be further mixed with corn oil for administration.
-
3. Formulation Assessment:
- Physical Stability: Observe the formulation for any precipitation or phase separation over a relevant time period.
- In Vivo Tolerability: Administer the vehicle alone to a small cohort of animals to ensure it does not cause any adverse effects.
By following these guidelines and protocols, researchers can more effectively anticipate, manage, and mitigate the in vivo toxicities of this compound, leading to more robust and reliable experimental outcomes.
References
Troubleshooting Inconsistent Experimental Outcomes with Map4K4-IN-3: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the MAP4K4 inhibitor, Map4K4-IN-3. Designed for researchers, scientists, and drug development professionals, this resource offers detailed methodologies, data summaries, and visual aids to help ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key characteristics of this compound?
This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). It is crucial to understand its basic properties to design effective experiments.
| Property | Value | Reference |
| Synonyms | Compound 17 | [1] |
| Molecular Weight | 297.74 g/mol | [2] |
| Formulation | C₁₅H₁₂ClN₅ | [2] |
| Kinase Assay IC₅₀ | 14.9 nM | [2][3] |
| Cell-Based Assay IC₅₀ | 470 nM | [2][3] |
Q2: I'm observing lower than expected potency in my cell-based assay. What could be the cause?
Several factors can contribute to a discrepancy between the biochemical IC₅₀ and the potency observed in a cellular context.
-
Compound Solubility: this compound is soluble in DMSO but insoluble in water and ethanol[2]. Ensure your stock solution is fully dissolved. For cell culture, the final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity. If you observe precipitation when diluting the compound in your aqueous cell culture medium, this will significantly reduce the effective concentration.
-
Compound Stability: The stability of small molecules in cell culture media can vary. It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. For long-term experiments, the stability of the compound in your specific cell culture medium at 37°C should be validated.
-
Cellular ATP Concentration: The in vitro kinase assay is often performed at the Kₘ for ATP, which is much lower than the millimolar concentrations of ATP inside a cell. As an ATP-competitive inhibitor, the higher intracellular ATP levels will require a higher concentration of this compound to achieve the same level of target inhibition.
-
Cell Permeability and Efflux: While this compound has been shown to be active in cells, variations in cell membrane composition and the expression of efflux pumps (like P-glycoprotein) across different cell lines can affect the intracellular concentration of the inhibitor.
Q3: My experimental results are inconsistent from one experiment to the next. How can I improve reproducibility?
Inconsistent results often stem from subtle variations in experimental procedures. Here are some key areas to focus on:
-
Compound Handling:
-
Always use fresh, high-quality DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce the solubility of this compound[2].
-
Aliquot your DMSO stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to a year[4].
-
When preparing working dilutions, ensure the compound is thoroughly mixed in the cell culture medium before adding to the cells.
-
-
Cell Culture Conditions:
-
Maintain consistent cell passage numbers and confluency, as the expression and activity of MAP4K4 and its signaling pathways can vary with cell state.
-
Ensure your cell culture medium composition (e.g., serum percentage, specific formulation of DMEM or RPMI-1640) is consistent across experiments, as this can influence cell signaling and drug-protein interactions[5].
-
-
Assay-Specific Parameters:
-
For any assay, ensure that the incubation times with this compound are consistent.
-
For endpoint assays, ensure that the final processing and reading steps are performed uniformly across all samples.
-
Q4: I am seeing unexpected or off-target effects in my experiment. Is this compound selective?
While this compound is a selective inhibitor, it can exhibit activity against other kinases, particularly at higher concentrations.
| Off-Target Kinase | % Inhibition at 1 µM this compound | Reference |
| MAP4K2 | 75.2% | [6][7] |
| MAP4K5 | 63.6% | [6][7] |
If you suspect off-target effects, consider the following:
-
Dose-Response Curve: Perform a full dose-response experiment to ensure you are working within a concentration range that is selective for MAP4K4.
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to MAP4K4 inhibition, consider using a structurally different MAP4K4 inhibitor, such as GNE-495 or PF-06260933, as a control.
-
Genetic Knockdown/Knockout: The most definitive way to confirm on-target activity is to compare the inhibitor's effect with the phenotype observed upon siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of MAP4K4.
Q5: I am having trouble with my MAP4K4 Western blot after treatment with this compound. Any suggestions?
Western blotting for MAP4K4 can be challenging. Here are some troubleshooting tips:
-
Antibody Selection: Use a well-validated antibody for MAP4K4. Polyclonal antibodies raised against a peptide corresponding to residues surrounding Pro556 of human HGK (another name for MAP4K4) have been shown to detect endogenous levels of the total protein.
-
Expected Molecular Weight: The calculated molecular weight of MAP4K4 is approximately 151 kDa, but it is often observed to migrate between 130-160 kDa on a Western blot[8]. This variation can be due to the presence of multiple isoforms and post-translational modifications.
-
Post-Translational Modifications (PTMs): MAP4K4 is a serine/threonine kinase and is itself regulated by phosphorylation[6]. PTMs can affect antibody binding and the migration pattern of the protein on the gel. To analyze specific phosphorylation events, you would need phospho-site-specific antibodies.
-
No Change in Total MAP4K4 Levels: As an inhibitor of kinase activity, this compound is not expected to alter the total protein levels of MAP4K4. To assess the inhibitor's effect, you should probe for the phosphorylation of a known downstream substrate of MAP4K4, such as MKK4[6].
-
General Western Blot Troubleshooting: If you are experiencing issues like high background or weak signal, refer to standard Western blot troubleshooting guides. Key parameters to optimize include the amount of protein loaded, blocking conditions, and antibody concentrations and incubation times.
Experimental Protocols
Protocol 1: General Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC₅₀ of this compound. Specific components and concentrations may need to be optimized.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant MAP4K4 enzyme and a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate) in the reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the reaction buffer. The final DMSO concentration in the assay should be consistent across all wells and typically ≤1%.
-
-
Assay Procedure:
-
Add the diluted this compound or DMSO vehicle control to the assay plate.
-
Add the MAP4K4 enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution. The ATP concentration should be at or near its Kₘ for MAP4K4.
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., ADP-Glo™, LanthaScreen™, radioactivity-based).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: Cell Viability Assay (MTT/SRB)
This protocol describes a general method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Detection:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent) and read the absorbance.
-
For SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with SRB dye. Wash away the unbound dye and solubilize the bound dye with a Tris-based solution. Read the absorbance.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Wound Healing / Scratch Assay for Cell Migration
This protocol outlines a common method to assess the effect of this compound on cell migration.
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Wash the wells with PBS to remove any detached cells.
-
-
Compound Treatment:
-
Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or a DMSO vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 6, 12, or 24 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the scratch or the area of the cell-free region at each time point for both the treated and control wells.
-
Calculate the rate of wound closure or the percentage of the open area remaining to quantify the effect of the inhibitor on cell migration.
-
Protocol 4: Transwell Invasion Assay
This protocol describes how to assess the effect of this compound on the invasive potential of cells.
-
Chamber Preparation:
-
Use transwell inserts with a porous membrane (typically 8 µm pores) coated with a basement membrane extract like Matrigel®. Rehydrate the Matrigel® layer according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add the desired concentration of this compound or a DMSO vehicle control to the cell suspension in the upper chamber.
-
-
Incubation:
-
Add a chemoattractant (e.g., medium containing 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours), which should be optimized for your cell line.
-
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane with a stain like crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
-
-
Data Analysis:
-
Compare the number of invading cells or the absorbance values between the inhibitor-treated and control groups.
-
Protocol 5: Assessing Compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using LC-MS.
-
Sample Preparation:
-
Spike this compound into your complete cell culture medium (including serum) at the desired final concentration.
-
Incubate the medium in a cell culture incubator (37°C, 5% CO₂) for different time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
-
Extraction:
-
At each time point, take an aliquot of the medium and perform a protein precipitation/extraction step by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the compound.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound against time to determine its stability profile and half-life in the cell culture medium.
-
Visualizing Key Concepts
Caption: Simplified MAP4K4 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical troubleshooting workflow for inconsistent this compound results.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to MAP4K4-IN-3 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MAP4K4 inhibitor, MAP4K4-IN-3, in cancer cell lines.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.
-
Question: Our cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential mechanisms of resistance?
-
Answer: Acquired resistance to kinase inhibitors like this compound can arise through several mechanisms. Based on known resistance patterns to other MAPK pathway inhibitors, the most likely causes include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of MAP4K4 by upregulating alternative survival pathways. Given that MAP4K4 primarily signals through the JNK and MLK3 pathways, cells might activate parallel pathways like the ERK/MEK or PI3K/Akt signaling cascades to maintain proliferation and survival.
-
Target Modification (Gatekeeper Mutations): Although not yet specifically documented for this compound, a common mechanism of resistance to kinase inhibitors is the emergence of mutations in the drug's target protein, MAP4K4. These mutations, often located in the kinase domain's "gatekeeper" residue, can prevent the inhibitor from binding effectively while preserving the kinase's activity.
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. These pumps actively remove this compound from the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to become less dependent on the signaling pathways regulated by MAP4K4, thereby circumventing the effects of its inhibition.
-
Issue 2: How to experimentally confirm the mechanism of resistance.
-
Question: What experiments can we perform to identify the specific mechanism of resistance in our cell line?
-
Answer: A systematic approach is recommended to elucidate the resistance mechanism:
-
Confirm Resistance: First, confirm the shift in sensitivity by performing a dose-response curve with this compound on your resistant cell line and comparing it to the parental, sensitive cell line using a cell viability assay (e.g., MTT assay).
-
Analyze Signaling Pathways: Use Western blotting to probe for the activation of key survival pathways. Compare the phosphorylation status of key proteins in the JNK, MLK3, ERK, and PI3K/Akt pathways in both sensitive and resistant cells, with and without this compound treatment. An increase in the phosphorylation of proteins in bypass pathways in the resistant cells would suggest this as a mechanism.
-
Sequence the MAP4K4 Gene: To investigate the possibility of a gatekeeper mutation, sequence the kinase domain of the MAP4K4 gene from both the sensitive and resistant cell lines.
-
Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess drug efflux activity. Increased efflux in the resistant cell line can be confirmed by co-treatment with a known ABC transporter inhibitor.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various MAP4K4 inhibitors. This data can be used as a reference for your experiments.
| Inhibitor | Target | Kinase Assay IC50 (nM) | Cell Assay IC50 (nM) |
| This compound | MAP4K4 | 14.9 | 470 |
| GNE-495 | MAP4K4 | 3.7 | Not specified |
| PF-06260933 | MAP4K4 | 3.7 | 160 |
Experimental Protocols
This section provides detailed methodologies for the key experiments mentioned in the troubleshooting guide.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to generate dose-response curves.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the activation status of key signaling proteins.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Generation of Resistant Cancer Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using the MTT assay protocol.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration, monitor the cells for signs of toxicity and wait for the surviving cells to repopulate the culture vessel.
-
Maintenance: Once the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), maintain the resistant cell line in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
-
Characterization: Periodically confirm the level of resistance by performing a dose-response curve and characterize the underlying resistance mechanisms using the protocols described above.
Visualizations
Signaling Pathways
Off-Target Analysis of Map4K4-IN-3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target analysis of the MAP4K4 inhibitor, Map4K4-IN-3, with a specific focus on its activity towards MAP4K2 and MAP4K5. This guide offers troubleshooting advice and frequently asked questions to assist researchers in interpreting their experimental results and planning future studies.
Frequently Asked Questions (FAQs)
Q1: What is the on-target potency of this compound?
A1: this compound is a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) with a reported IC50 of 14.9 nM in biochemical kinase assays and a cellular IC50 of 470 nM.[1][2][3]
Q2: Does this compound exhibit off-target activity against other MAP4K family members?
A2: Yes, studies have shown that this compound can inhibit other members of the MAP4K family. Specifically, at a concentration of 1 µM, this compound has been observed to inhibit MAP4K2 and MAP4K5 activity.[4]
Q3: What is the extent of off-target inhibition of MAP4K2 and MAP4K5 by this compound?
A3: At a concentration of 1 µM, this compound inhibits MAP4K2 activity by 75.2% and MAP4K5 activity by 63.6%.[4] It is important to consider these off-target effects when designing experiments and interpreting data, especially when using this compound at or above this concentration.
Q4: How can I experimentally verify the off-target effects of this compound in my system?
A4: Two common methods to assess the on-target and off-target effects of kinase inhibitors are biochemical kinase assays and cellular thermal shift assays (CETSA). An ADP-Glo™ Kinase Assay can be used to determine the IC50 values of this compound against MAP4K2 and MAP4K5 in a controlled in vitro setting. CETSA can be employed to verify target engagement and off-target binding within a cellular context.
Q5: What are the potential downstream consequences of inhibiting MAP4K2 and MAP4K5?
A5: Both MAP4K2 and MAP4K5 are involved in various signaling pathways. MAP4K2, also known as Germinal Center Kinase (GCK), is implicated in the JNK signaling pathway and has roles in immune responses and autophagy.[5][6] MAP4K5, also known as Kinase Homologous to SPS1/STE20 (KHS), has been shown to activate the JNK pathway and is suggested to play a role in stress responses.[7] Inhibition of these kinases could therefore impact these cellular processes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype observed with this compound treatment not consistent with MAP4K4 inhibition alone. | The observed phenotype may be a result of the off-target inhibition of MAP4K2 and/or MAP4K5, especially if using concentrations of this compound at or above 1 µM. | 1. Perform a dose-response experiment to determine if the phenotype is concentration-dependent. 2. Use a more selective MAP4K4 inhibitor as a control, if available. 3. Employ siRNA or shRNA to specifically knock down MAP4K4, MAP4K2, and MAP4K5 individually and in combination to dissect the contribution of each kinase to the observed phenotype. |
| Conflicting results between biochemical and cellular assays. | Differences in inhibitor potency can arise due to factors such as cell permeability, intracellular ATP concentrations competing with the inhibitor, and the presence of scaffolding proteins in the cellular environment. | 1. Optimize the concentration of this compound used in cellular assays based on its cellular IC50. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of MAP4K4, MAP4K2, and MAP4K5 by this compound within the cell. |
| Difficulty in interpreting the contribution of each MAP4K to a specific signaling pathway. | MAP4K family members can have overlapping downstream targets and can be activated by similar upstream signals, leading to complex signaling networks. | 1. Consult detailed signaling pathway diagrams for each kinase to identify unique upstream activators or downstream substrates. 2. Use specific antibodies to probe the phosphorylation status of known downstream targets of MAP4K4, MAP4K2, and MAP4K5 following treatment with this compound. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against MAP4K4, MAP4K2, and MAP4K5.
| Target Kinase | Inhibitory Activity | Assay Type | Concentration |
| MAP4K4 | IC50 = 14.9 nM | Biochemical Kinase Assay | N/A |
| MAP4K4 | IC50 = 470 nM | Cellular Assay | N/A |
| MAP4K2 | 75.2% Inhibition | Not Specified | 1 µM |
| MAP4K5 | 63.6% Inhibition | Not Specified | 1 µM |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for determining the IC50 of an inhibitor against a target kinase.
Materials:
-
Recombinant MAP4K2 or MAP4K5 enzyme
-
Suitable substrate for the kinase
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing the kinase and its specific substrate in assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for assessing target engagement in a cellular environment.
Materials:
-
Cells expressing endogenous or overexpressed MAP4K2 and MAP4K5
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific for MAP4K2 and MAP4K5
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or various concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis:
-
Collect the supernatant.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble MAP4K2 and MAP4K5 in each sample by Western blotting using specific antibodies.
-
-
Data Analysis: Plot the band intensity of the soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway Diagrams
Figure 1. Overview of this compound interactions with MAP4K family members.
Figure 2. Workflow for investigating the off-target effects of kinase inhibitors.
Figure 3. Simplified signaling pathways for MAP4K2 and MAP4K5.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP4K2 connects the Hippo pathway to autophagy in response to energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAP4K2 - Wikipedia [en.wikipedia.org]
- 7. MAP4K5 - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Adverse Effects of MAP4K4-IN-3 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the adverse effects of MAP4K4-IN-3 during in vivo animal studies. All recommendations should be adapted to specific institutional guidelines and in consultation with a veterinarian.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the known adverse effects of this compound in animal studies? | In preclinical studies, particularly in rats, administration of this compound has been associated with weight loss, an increase in body temperature (hyperthermia), and an increased heart rate (tachycardia)[1][2]. |
| At what dose have these adverse effects been observed? | Adverse effects including a 7% weight loss, a 0.4°C increase in body temperature, and a 25 bpm increase in maximal heart rate were reported in telemetered rats dosed orally with 25 mg/kg of this compound twice daily (b.i.d.) for 5 days[1][2]. |
| What is the mechanism of action of this compound? | This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4)[1][2]. MAP4K4 is a serine/threonine kinase involved in various signaling pathways that regulate processes like inflammation, cell proliferation, and apoptosis. Its inhibition can impact these pathways, potentially leading to the observed adverse effects. |
| Are there any general supportive care measures recommended for animals showing signs of toxicity? | Yes, for general malaise or gastrointestinal issues, supportive care can be administered as needed. This may include medications like famotidine (for acid reflux), metronidazole (an antibiotic with anti-inflammatory effects), or metoclopramide (for nausea and gut motility). Temporary discontinuation of the treatment may also be necessary if toxicities are significant[3]. |
| How should I monitor animals during a study with this compound? | Close monitoring of animals is crucial. This should include daily body weight measurements, regular monitoring of body temperature, and assessment of heart rate if telemetry is available. General clinical observations for signs of distress, such as changes in posture, activity, or food and water intake, are also essential. |
Troubleshooting Guides
Issue 1: Animal is experiencing significant weight loss.
Possible Cause:
-
Reduced food and water intake due to malaise.
-
Metabolic effects of MAP4K4 inhibition.
Troubleshooting Steps:
-
Confirm Weight Loss: Weigh the animal daily at the same time to confirm a consistent downward trend. A weight loss of over 15-20% from baseline is often a humane endpoint.
-
Monitor Food and Water Intake: Quantify daily food and water consumption.
-
Provide Supportive Care:
-
Nutritional Support: Offer highly palatable, energy-dense food supplements. Wet mash or gel-based diets can encourage eating.
-
Hydration: If dehydration is suspected (e.g., skin tenting, sunken eyes), administer subcutaneous fluids as directed by a veterinarian.
-
-
Dose Adjustment:
-
Consider reducing the dose of this compound.
-
If weight loss is severe, a temporary suspension of dosing may be necessary[3].
-
-
Veterinary Consultation: Consult with the institutional veterinarian for further diagnostic and treatment options.
Issue 2: Animal exhibits an increase in body temperature (hyperthermia).
Possible Cause:
-
A direct pharmacological effect of this compound on thermoregulation.
Troubleshooting Steps:
-
Confirm Hyperthermia: Measure rectal temperature at regular intervals to confirm a sustained elevation above the normal range for the species.
-
Environmental Management: Ensure the animal's housing is not contributing to the hyperthermia. Maintain a stable ambient temperature and provide adequate ventilation.
-
Supportive Care:
-
Provide a cooling pad or a cool, damp cloth for the animal to lie on. Ensure the animal can move away from the cooling source to prevent hypothermia.
-
-
Dose Adjustment:
-
A dose reduction may be warranted if hyperthermia is persistent or severe.
-
Consider the temporal relationship between dosing and the temperature spike to inform dosing schedule adjustments.
-
-
Veterinary Consultation: Seek veterinary advice for persistent or severe hyperthermia.
Issue 3: Animal shows an increased heart rate (tachycardia).
Possible Cause:
-
Cardiovascular effects of this compound.
-
Secondary to stress, pain, or hyperthermia.
Troubleshooting Steps:
-
Confirm Tachycardia: Measure heart rate using appropriate methods (e.g., telemetry, pulse oximetry).
-
Assess for Other Stressors: Evaluate the animal for other signs of distress, pain, or elevated body temperature that could be contributing to the increased heart rate.
-
Dose Adjustment:
-
If tachycardia is deemed a direct effect of the compound, a dose reduction should be considered.
-
-
Veterinary Consultation: A veterinarian can help determine the cause of the tachycardia and recommend appropriate interventions.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (25 mg/kg, b.i.d.) | Reference |
| Body Weight Change | No significant change | 7% decrease over 5 days | [1][2] |
| Body Temperature Change | No significant change | 0.4°C increase | [1][2] |
| Maximal Heart Rate Change | No significant change | 25 bpm increase | [1][2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Formulation:
-
This compound is soluble in DMSO[4]. For in vivo oral dosing, a common vehicle is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Example Preparation: To prepare a 2.5 mg/mL dosing solution for a 10 mL/kg dosing volume, weigh 25 mg of this compound. Create a paste with a small amount of the vehicle. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.
-
-
Dosing Procedure:
-
Accurately weigh the rat to determine the correct dosing volume.
-
Administer the formulation via oral gavage using a suitably sized, blunt-tipped gavage needle.
-
Observe the animal for a short period post-dosing to ensure no immediate adverse reactions.
-
Protocol 2: In Vivo Toxicity Monitoring
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in activity, posture, grooming, and the presence of any abnormal signs.
-
Body Weight: Measure and record body weight daily, prior to dosing.
-
Body Temperature: Measure and record rectal body temperature at peak plasma concentration (Tmax) if known, or at a consistent time each day.
-
Cardiovascular Monitoring (if available): For telemetered animals, continuously record heart rate, blood pressure, and ECG.
-
Endpoint Criteria: Establish clear humane endpoint criteria before the study begins (e.g., >20% body weight loss, severe and persistent clinical signs of toxicity).
Visualizations
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical workflow for troubleshooting adverse events in animal studies.
References
Validation & Comparative
A Head-to-Head Comparison of MAP4K4 Inhibitors: Map4K4-IN-3 vs. GNE-495 for In Vivo Research
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), the selection of a suitable in vivo tool compound is a critical decision. This guide provides a comprehensive comparison of two prominent MAP4K4 inhibitors, Map4K4-IN-3 and GNE-495, to inform the design and execution of in vivo studies.
This comparison synthesizes available preclinical data to highlight the key characteristics of each inhibitor, focusing on their biochemical potency, in vivo efficacy, and pharmacokinetic profiles. While both compounds effectively target MAP4K4, subtle differences in their properties may render one more suitable than the other for specific research applications.
At a Glance: Key Quantitative Data
To facilitate a rapid and objective comparison, the following tables summarize the critical quantitative data for this compound and GNE-495.
Table 1: In Vitro Potency
| Parameter | This compound | GNE-495 |
| Target | MAP4K4 | MAP4K4 |
| IC₅₀ (Kinase Assay) | 14.9 nM[1][2][3][4] | 3.7 nM[5] |
| IC₅₀ (Cell-based Assay) | 470 nM[1][2][3][4] | Not explicitly reported, but shows cellular potency[5] |
Table 2: In Vivo Pharmacology and Efficacy
| Parameter | This compound | GNE-495 |
| Animal Model(s) | Rat (telemetry studies)[1][2] | Mouse (retinal angiogenesis, pancreatic cancer)[6][7] |
| Dosing Route | Oral (p.o.)[1][2] | Intraperitoneal (i.p.), Oral (p.o.)[5][6][8] |
| Dose(s) Tested | 25 mg/kg, b.i.d.[1][2] | 25 and 50 mg/kg (i.p.), 5 mg/kg (p.o.)[5][6][8] |
| Reported Efficacy | Investigated as an antidiabetic agent[1][2] | Delayed retinal vascular outgrowth, reduced tumor burden in pancreatic cancer models[6][7] |
| Observed Adverse Effects | Weight loss (7%), increased body temperature (0.4°C), increased heart rate (25 bpm) in rats[1][2] | Minimal brain penetration, designed to reduce CNS-related toxicity[6] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | GNE-495 |
| Species | Rat[1][2] | Mouse, Rat[5][8] |
| Bioavailability (F%) | Not explicitly reported | 37-47% (oral)[5] |
| Clearance | Not explicitly reported | Low[5] |
| Half-life (t½) | Not explicitly reported | Moderate[5] |
| Brain Penetration | Not explicitly reported | Minimal[6] |
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for in vivo studies using these inhibitors, the following diagrams illustrate the MAP4K4 signaling pathway and a general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to MAP4K4 Inhibitors: Map4K4-IN-3 vs. PF-06260933
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of two prominent MAP4K4 inhibitors, Map4K4-IN-3 and PF-06260933. The information is presented to aid in the selection of the most appropriate tool compound for preclinical research.
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a significant therapeutic target in various diseases, including cancer, metabolic disorders, and inflammatory conditions. The development of potent and selective inhibitors is crucial for dissecting its biological functions and for potential therapeutic applications. This guide focuses on a head-to-head comparison of two widely used MAP4K4 inhibitors, this compound and PF-06260933, with a focus on their selectivity profiles based on available experimental data.
Potency and Selectivity Profile
Both this compound and PF-06260933 are potent inhibitors of MAP4K4. However, their selectivity against other kinases varies, which is a critical consideration for interpreting experimental results and predicting potential off-target effects.
Table 1: In Vitro Potency against MAP4K4
| Compound | IC50 (nM) |
| This compound | 14.9[1][2] |
| PF-06260933 | 3.7[3][4][5][6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
PF-06260933 exhibits approximately four-fold greater potency against MAP4K4 in biochemical assays compared to this compound.
Table 2: Off-Target Kinase Inhibition Profile
| Compound | Off-Target Kinase | IC50 (nM) or % Inhibition @ 1µM |
| This compound | MAP4K2 | 75.2% inhibition |
| MAP4K5 | 63.6% inhibition | |
| PF-06260933 | MINK1 | 8 |
| TNIK | 15 |
This table highlights the most potent off-target activities reported for each compound. A comprehensive kinome scan would be necessary for a complete selectivity profile.
PF-06260933 is a potent inhibitor of Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK), with IC50 values in the low nanomolar range.[7] this compound, on the other hand, shows significant inhibition of other members of the MAP4K family, namely MAP4K2 and MAP4K5, at a concentration of 1 µM. One study noted that PF-06260933 is selective for MAP4K4 over a panel of 41 other kinases when tested at a 1 µM concentration.[7]
Experimental Protocols
The inhibitory activities of this compound and PF-06260933 are typically determined using in vitro biochemical kinase assays. While the specific protocols for the cited data are not publicly available, they generally follow established methodologies.
General Protocol for a MAP4K4 Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing the MAP4K4 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a buffered solution.
-
Inhibitor Addition: The test compound (this compound or PF-06260933) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
ADP Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP.
-
Signal Generation: The newly generated ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LanthaScreen™ Kinase Assay:
Another common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by the inhibitor.
MAP4K4 Signaling Pathway
MAP4K4 is a member of the Ste20-like kinase family and functions as an upstream regulator of several key signaling cascades. Its activation can lead to the phosphorylation and activation of downstream kinases, ultimately influencing cellular processes such as proliferation, migration, and inflammation.[8]
Caption: Simplified MAP4K4 signaling pathways.
Conclusion
Both this compound and PF-06260933 are valuable chemical probes for studying the biology of MAP4K4. The choice between them will depend on the specific experimental context.
-
PF-06260933 offers higher potency for MAP4K4. However, its significant activity against MINK1 and TNIK should be considered, especially in cellular contexts where these kinases are functionally relevant.
-
This compound is less potent but may offer a different selectivity profile. Its inhibitory action on MAP4K2 and MAP4K5 suggests it is a broader inhibitor of the MAP4K family.
For experiments requiring highly selective inhibition of MAP4K4, it is advisable to profile the chosen inhibitor against a broad panel of kinases to fully characterize its selectivity. Furthermore, complementing pharmacological inhibition with genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockout of MAP4K4, can provide more definitive evidence for the on-target effects of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PF-06260933 | MAP4K4 Inhibitor | AmBeed.com [ambeed.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating MAP4K4-IN-3 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods to validate the cellular target engagement of MAP4K4-IN-3, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). We present experimental data for this compound alongside alternative inhibitors and offer detailed protocols for key validation assays.
MAP4K4 is a serine/threonine kinase that has emerged as a therapeutic target in a range of diseases, including cancer and metabolic disorders.[1][2] Validating the interaction of inhibitors like this compound with MAP4K4 in a cellular context is essential to correlate target binding with downstream pharmacological effects. This guide explores three primary methodologies for confirming target engagement: the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting to analyze downstream pathway modulation.
Comparative Analysis of MAP4K4 Inhibitors
Several small molecule inhibitors targeting MAP4K4 have been developed. Below is a comparison of their reported potencies.
| Compound | In Vitro IC50 (Kinase Assay) | Cellular IC50 | Reference |
| This compound | 14.9 nM | 470 nM | [3][4][5] |
| PF-06260933 | 3.7 nM | 160 nM | [1][6][7][8] |
| GNE-495 | 3.7 nM | Not explicitly stated, but demonstrated cellular activity | [9][10][11] |
| F389-0746 | 120.7 nM | Not explicitly stated, but demonstrated cellular activity | [12] |
| DMX-5804 | 3 nM | Not explicitly stated, but demonstrated cellular activity | [11][13] |
Method 1: NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
The NanoBRET™ TE assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in live cells.[14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged MAP4K4 protein and a cell-permeable fluorescent tracer that binds to the kinase's active site.[13][14] When an inhibitor such as this compound is introduced, it competes with the tracer for binding to MAP4K4, leading to a dose-dependent decrease in the BRET signal.[15]
Experimental Protocol: NanoBRET™ for MAP4K4
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a vector encoding for a NanoLuc®-MAP4K4 fusion protein and a carrier DNA at a 1:9 ratio using a suitable transfection reagent.[16]
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound and the NanoBRET™ tracer (e.g., Tracer K-10) in Opti-MEM.[16]
-
Add the tracer to all wells (except for no-tracer controls) at a final concentration determined by a preliminary tracer titration experiment.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor emission, respectively.[17]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the thermal stability of a protein in the presence and absence of a ligand.[18] The binding of an inhibitor like this compound stabilizes the MAP4K4 protein, resulting in a higher melting temperature.[18] This change can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble MAP4K4.
Experimental Protocol: CETSA for MAP4K4
-
Cell Treatment:
-
Culture cells of interest to a high confluency.
-
Treat the cells with either this compound at a desired concentration or vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Fractionation and Quantification:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble MAP4K4 in each sample by Western Blot or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble MAP4K4 against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves.
-
A shift in the melt curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
-
Method 3: Western Blot for Downstream Signaling
Validating target engagement can also be achieved indirectly by observing the modulation of the downstream signaling pathway of the target protein. MAP4K4 is known to be an upstream activator of the c-Jun N-terminal kinase (JNK) pathway.[19] Inhibition of MAP4K4 with this compound should, therefore, lead to a decrease in the phosphorylation of downstream components of this cascade, such as MKK4 and JNK.
Experimental Protocol: Western Blot for p-JNK
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for a specified duration.
-
Include a positive control (e.g., a known activator of the JNK pathway like anisomycin) and a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated JNK (p-JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip and re-probe the membrane with an antibody for total JNK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-JNK signal to the total JNK signal.
-
A dose-dependent decrease in the p-JNK/total JNK ratio upon treatment with this compound indicates successful target engagement and pathway inhibition.
-
Conclusion
The validation of target engagement in a cellular context is a cornerstone of robust preclinical drug development. For this compound, a multi-faceted approach employing direct binding assays like NanoBRET™ and CETSA, complemented by indirect pathway analysis via Western blotting, provides a comprehensive and compelling body of evidence for its on-target activity. This guide offers the necessary framework and detailed protocols for researchers to confidently assess the cellular engagement of this compound and other MAP4K4 inhibitors, thereby facilitating the advancement of promising therapeutic candidates.
References
- 1. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PF06260933 — TargetMol Chemicals [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. NanoLuc®-MAPK4 Fusion Vector [promega.com]
- 16. promega.com [promega.com]
- 17. eubopen.org [eubopen.org]
- 18. CETSA [cetsa.org]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
Kinase Selectivity Showdown: A Comparative Guide to MAP4K4 Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides a head-to-head comparison of Map4K4-IN-3 with other noteworthy MAP4K4 inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a significant therapeutic target in a variety of diseases, including metabolic disorders and cancer. The development of small molecule inhibitors targeting MAP4K4 is a key focus in the quest for novel treatments. Here, we present a comparative analysis of the kinase selectivity profile of this compound against two other widely used MAP4K4 inhibitors: GNE-495 and PF-06260933.
Potency and Selectivity at a Glance
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity against other kinases in the kinome. Off-target effects can lead to unforeseen cellular responses and potential toxicity, making a comprehensive selectivity profile essential.
| Inhibitor | MAP4K4 IC50 (nM) | Off-Target Kinases (IC50 nM) | Reference |
| This compound | 14.9 | Data not publicly available in a comprehensive panel | [1] |
| GNE-495 | 3.7 | MINK1 and TNIK (Potent inhibition, specific IC50 values not detailed in provided abstracts) | [2][3][4] |
| PF-06260933 | 3.7 | MINK1 (8 nM), TNIK (15 nM) | [5][6] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of kinase inhibition data, understanding the underlying experimental protocols is crucial. The following outlines a standard methodology for kinase selectivity profiling.
Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay
A common and robust method for determining kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., MAP4K4), a suitable substrate, and ATP in a kinase reaction buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To assess selectivity, this protocol is repeated for a broad panel of kinases.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of MAP4K4, the following diagrams are provided.
Caption: A simplified workflow of a kinase selectivity assay using ADP-Glo™.
Caption: Key components of the MAP4K4-JNK signaling cascade.
Conclusion
The selection of a MAP4K4 inhibitor requires careful consideration of its potency and, critically, its selectivity profile. While this compound is a potent inhibitor, publicly available, comprehensive kinome-wide selectivity data is needed for a direct comparison with alternatives like GNE-495 and PF-06260933, which have demonstrated potent inhibition of the closely related kinases MINK1 and TNIK. Researchers are encouraged to perform head-to-head kinase paneling experiments to make the most informed decision for their specific research applications. The provided experimental protocol for the ADP-Glo™ assay offers a robust framework for such comparative studies.
References
- 1. [PDF] A quantitative analysis of kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 2. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PF-06260933 | MAPK | TargetMol [targetmol.com]
Unveiling the Target: A Comparative Guide to MAP4K4 Inhibition via Small Molecule Inhibitors and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key methods for inhibiting the serine/threonine kinase MAP4K4: the chemical inhibitor MAP4K4-IN-3 and siRNA-mediated knockdown. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a thorough understanding of these techniques for validating MAP4K4 as a therapeutic target.
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a critical signaling node implicated in a variety of cellular processes, including cell proliferation, migration, and inflammation.[1][2] Its dysregulation has been linked to several diseases, making it an attractive target for therapeutic intervention. This guide focuses on the cross-validation of findings obtained through a small molecule inhibitor, this compound (and its close analog GNE-495), with the highly specific genetic approach of small interfering RNA (siRNA) knockdown.
Performance Comparison: this compound vs. siRNA
To objectively assess the on-target effects of chemical inhibitors and genetic knockdown, a comparative analysis is essential. The following table summarizes the effects of the MAP4K4 inhibitor GNE-495 and MAP4K4 siRNA on N-cadherin protein levels in the human ovarian cancer cell line SKOV3. N-cadherin is a downstream effector of MAP4K4 signaling and a key marker of the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis.[3]
| Treatment | Target | Cell Line | Assay | Observed Effect on N-cadherin | Reference |
| GNE-495 (2.5, 5, 10 µM) | MAP4K4 Kinase Activity | SKOV3 | Western Blot | Dose-dependent decrease in protein levels | [3] |
| MAP4K4 siRNA | MAP4K4 mRNA | SKOV3 | Western Blot | Decrease in protein levels | [3] |
This direct comparison demonstrates that both pharmacological inhibition and genetic knockdown of MAP4K4 result in a similar downstream cellular phenotype, providing strong evidence that the observed effects of the chemical inhibitor are indeed mediated through its intended target.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the use of a MAP4K4 inhibitor and siRNA-mediated knockdown.
Protocol 1: Inhibition of MAP4K4 with a Chemical Inhibitor (GNE-495)
This protocol is based on methodologies described for the use of GNE-495, a potent and selective MAP4K4 inhibitor with an IC50 of 3.7 nM.[3][4]
Materials:
-
SKOV3 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
MAP4K4 inhibitor (GNE-495)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against N-cadherin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate SKOV3 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of GNE-495 in DMSO. Further dilute the inhibitor in complete culture medium to the desired final concentrations (e.g., 2.5, 5, and 10 µM).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the MAP4K4 inhibitor or a vehicle control (DMSO). Incubate for 48 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against N-cadherin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: MAP4K4 Knockdown using siRNA
This protocol is a general guideline for siRNA transfection in SKOV3 cells, based on established procedures.[5][6][7]
Materials:
-
SKOV3 cells
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
MAP4K4-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
PBS
-
Cell lysis buffer
-
Materials for Western blotting (as in Protocol 1)
Procedure:
-
Cell Culture: One day before transfection, seed SKOV3 cells in 6-well plates so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the MAP4K4 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-Lipofectamine complexes to the cells in each well.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Verification of Knockdown:
-
After the incubation period, lyse the cells and perform Western blotting as described in Protocol 1 to confirm the knockdown of MAP4K4 protein and to assess the effect on N-cadherin levels.
-
Visualizing the Molecular Landscape
To better understand the context of MAP4K4 inhibition, the following diagrams illustrate the key signaling pathways and the experimental workflow for cross-validation.
Caption: MAP4K4 signaling pathways.
Caption: Cross-validation workflow.
References
- 1. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MAP4K4 promotes ovarian cancer metastasis through diminishing ADAM10-dependent N-cadherin cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of siRNA-induced Atg7 gene silencing on the sensitivity of ovarian cancer SKOV3 cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient delivery of Notch1 siRNA to SKOV3 cells by cationic cholesterol derivative-based liposome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MAP4K4 Inhibitors for Research and Development
A deep dive into the performance, experimental validation, and signaling pathways of Map4K4-IN-3 and other leading MAP4K4 inhibitors, providing researchers and drug development professionals with critical data for informed decision-making.
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a member of the Ste20-like serine/threonine kinase family, has emerged as a significant therapeutic target in a range of diseases, including cancer, diabetes, and cardiovascular conditions. Its role in diverse signaling pathways that control cell growth, migration, and inflammation has spurred the development of numerous small molecule inhibitors. This guide provides a comparative analysis of a prominent inhibitor, this compound, alongside other well-characterized MAP4K4 inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Performance Comparison of MAP4K4 Inhibitors
The following tables summarize the quantitative data for this compound and other notable MAP4K4 inhibitors, offering a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Activity of MAP4K4 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line/Context | Reference |
| This compound | 14.9 | 470 | Not specified | [1][2] |
| PF-06260933 | 3.7 | 160 | Human Aortic Endothelial Cells (TNF-α-mediated permeability) | [1] |
| GNE-495 | 3.7 | Not specified | Not specified | [3] |
| DMX-5804 | 3 | Not specified | Human iPSC-derived Cardiomyocytes | [4][5] |
| F389-0746 | 120.7 | >10,000 | Panc-1 and AsPC-1 pancreatic cancer cells (cell viability) | [6][7] |
Table 2: Kinase Selectivity Profile of MAP4K4 Inhibitors
| Inhibitor | Target Kinase IC50 (nM) | Off-Target Kinase(s) IC50 (nM) | Notes | Reference |
| This compound | MAP4K4: 14.9 | MAP4K2 (75.2% inhibition @ 1µM), MAP4K5 (63.6% inhibition @ 1µM) | Shows some activity against related MAP4K family members. | [6][7] |
| PF-06260933 | MAP4K4: 3.7 | MINK1: 8, TNIK: 15 | Highly selective over a panel of 41 other kinases at 1 µM. | [8] |
| GNE-495 | MAP4K4: 3.7 | MINK1: ~5.2, TNIK: ~4.8 | Potent inhibitor of closely related kinases MINK1 and TNIK. | [9][10] |
| DMX-5804 | MAP4K4: 3 (pIC50: 8.55) | MINK1/MAP4K6 (pIC50: 8.18), TNIK/MAP4K7 (pIC50: 7.96) | High selectivity for MAP4K4. | [5] |
| F389-0746 | MAP4K4: 120.7 | High selectivity against a panel of 81 kinases at 150 nM. | Identified through a structure-based virtual screening strategy. | [6][7] |
Table 3: In Vivo Studies of MAP4K4 Inhibitors
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| This compound | Telemetered Rats | 25 mg/kg, b.i.d., oral | Adverse effects including weight loss and increased body temperature observed. | [1][11] |
| PF-06260933 | ob/ob mice (Type II Diabetes model) | 10 mg/kg, b.i.d., oral | Significant improvement in fasting hyperglycemia. | [12] |
| GNE-495 | Neonatal mouse model of retinal angiogenesis | Intraperitoneal injection | Dose-dependently delayed retinal vascular outgrowth. | [13] |
| DMX-5804 | Mouse model of ischemia-reperfusion injury | 50 mg/kg, oral | Reduced infarct size by more than 50%. | [4] |
| F389-0746 | Xenograft mouse model (pancreatic cancer) | Not specified | Comparable tumor growth inhibition to gemcitabine. | [6][7] |
MAP4K4 Signaling Pathway
MAP4K4 acts as a central node in several signaling cascades, integrating signals from various upstream stimuli to regulate a wide array of cellular processes. The diagram below illustrates the key components of the MAP4K4 signaling pathway.
Experimental Workflow for MAP4K4 Inhibitor Evaluation
The systematic evaluation of MAP4K4 inhibitors typically follows a multi-stage process, from initial biochemical screening to in vivo efficacy studies. The following diagram outlines a standard experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the characterization of MAP4K4 inhibitors.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay:
This assay quantifies the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
-
Protocol Outline:
-
Incubate the MAP4K4 enzyme with the inhibitor and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein) in a reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
After a set incubation period, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitor's potency.[11]
-
2. LanthaScreen™ Eu Kinase Binding Assay:
This is a fluorescence resonance energy transfer (FRET)-based assay to measure inhibitor binding to the kinase.
-
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the MAP4K4 kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both are bound to the kinase, FRET occurs. An inhibitor competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a solution containing the MAP4K4 enzyme and the Eu-labeled anti-tag antibody.
-
In a microplate, add the inhibitor at various concentrations.
-
Add the kinase/antibody mixture to the wells.
-
Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the FRET signal on a suitable plate reader. A decrease in the FRET signal indicates inhibitor binding.[12]
-
Cell-Based Assays
1. Western Blotting for Downstream Signaling:
This technique is used to assess the inhibitor's effect on the phosphorylation of downstream targets of MAP4K4.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of target proteins (e.g., JNK, c-Jun).
-
Protocol Outline:
-
Culture cells (e.g., pancreatic cancer cell lines Panc-1 or AsPC-1) and treat with the MAP4K4 inhibitor at various concentrations for a specified time.[7]
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) if necessary to activate the MAP4K4 pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total JNK, c-Jun, or other relevant downstream targets.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated to total protein indicates inhibitor activity.[7]
-
2. Cell Viability/Proliferation Assays:
These assays measure the effect of the inhibitor on cell survival and growth.
-
Principle: Assays like the MTT or CellTiter-Glo® assay are used to quantify the number of viable cells in a culture.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate for a period of 24 to 72 hours.[7]
-
Add the assay reagent (e.g., MTT or CellTiter-Glo®).
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
In Vivo Experiments
1. Xenograft Tumor Model:
This model is used to evaluate the anti-tumor efficacy of MAP4K4 inhibitors.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
-
Protocol Outline:
-
Inject human pancreatic cancer cells (e.g., Panc-1) subcutaneously into the flank of nude mice.[7]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the MAP4K4 inhibitor (e.g., F389-0746) or vehicle control to the mice, typically via oral gavage or intraperitoneal injection, on a predetermined schedule.[6][7]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
This comprehensive guide provides a foundational understanding of the comparative landscape of MAP4K4 inhibitors. The data and protocols presented herein are intended to assist researchers in selecting the most appropriate tools for their studies and to guide the future development of novel MAP4K4-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. domainex.co.uk [domainex.co.uk]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Diabetic Effects of Map4K4-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MAP4K4 inhibitor, Map4K4-IN-3, with established anti-diabetic therapies. The information presented is based on available preclinical and clinical data to assist researchers in evaluating its potential as a therapeutic agent for type 2 diabetes.
Introduction to MAP4K4 Inhibition in Diabetes
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a promising therapeutic target for type 2 diabetes.[1][2] MAP4K4 is a serine/threonine kinase that is involved in various signaling pathways, including those related to inflammation and insulin resistance.[3] Increased expression and activity of MAP4K4 have been linked to the pathogenesis of insulin resistance in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver. Inhibition of MAP4K4 has been shown to improve glucose homeostasis in preclinical models of diabetes, suggesting its potential as a novel anti-diabetic strategy.[1][2]
This compound: A Potent and Selective Inhibitor
This compound (also known as Compound 17) is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 14.9 nM in kinase assays and 470 nM in cellular assays.[4][5][6][7] It was developed as a lead compound from an earlier tool compound, PF-6260933 (Compound 16), which demonstrated proof-of-concept for the anti-diabetic effects of MAP4K4 inhibition in vivo.[1][8]
Comparative Efficacy and Safety
To validate the anti-diabetic potential of MAP4K4 inhibition, this guide compares the performance of this compound's precursor, PF-6260933, with commonly prescribed anti-diabetic drug classes. The data for PF-6260933 provides a strong indication of the expected efficacy of the optimized compound, this compound.
Quantitative Data Summary
| Drug/Class | Mechanism of Action | HbA1c Reduction (Typical) | Effect on Body Weight | Risk of Hypoglycemia | Key Preclinical/Clinical Findings |
| PF-6260933 (MAP4K4 Inhibitor) | Inhibits MAP4K4, a kinase implicated in inflammation and insulin resistance. | Not yet determined in humans. | Not yet determined in humans. | Expected to be low. | 44% reduction in fasting blood glucose in ob/ob mice, comparable to rosiglitazone.[1] |
| Metformin (Biguanide) | Decreases hepatic glucose production and increases insulin sensitivity.[1][6][9][10] | 1.0-2.0%[11] | Neutral or slight decrease. | Low. | Reduces risk of diabetes progression by 31% in high-risk individuals.[12] |
| Rosiglitazone (Thiazolidinedione) | Improves insulin sensitivity by activating PPAR-γ.[8][13][14][15][16] | 0.5-1.5%[4] | Increase.[8][17] | Low. | Showed comparable glucose-lowering to PF-6260933 in ob/ob mice.[1] |
| Sitagliptin (DPP-4 Inhibitor) | Increases incretin levels, leading to enhanced insulin secretion and suppressed glucagon release.[2][3][5] | 0.5-1.0%[18][19] | Neutral.[18] | Low.[18][20] | Generally well-tolerated with a low incidence of adverse effects.[21] |
| Dapagliflozin (SGLT2 Inhibitor) | Inhibits renal glucose reabsorption, leading to increased urinary glucose excretion.[4][18][22] | 0.5-1.0%[15] | Decrease.[13][23] | Low.[24] | Associated with cardiovascular and renal benefits. |
| Liraglutide (GLP-1 Receptor Agonist) | Mimics the action of incretin hormones to enhance insulin secretion, suppress glucagon, and slow gastric emptying.[17][21][25] | 1.0-2.0%[5][6] | Decrease.[2][5][7] | Low.[5] | Associated with significant weight loss and cardiovascular benefits.[1] |
Signaling Pathways and Experimental Workflows
MAP4K4 Signaling in Insulin Resistance
The following diagram illustrates the proposed signaling pathway through which MAP4K4 contributes to insulin resistance. Inflammatory signals, such as TNF-α, can activate MAP4K4, which in turn can interfere with downstream insulin signaling components, leading to impaired glucose uptake.
Caption: MAP4K4 signaling cascade in the context of inflammation-induced insulin resistance.
Experimental Workflow for Evaluating Anti-Diabetic Compounds in vivo
This diagram outlines a typical experimental workflow for assessing the efficacy of a novel anti-diabetic compound, such as this compound, in a preclinical model of type 2 diabetes.
Caption: A generalized workflow for in vivo testing of anti-diabetic drug candidates.
Experimental Protocols
In Vivo Efficacy Study in ob/ob Mice
This protocol is based on the methodology used to evaluate the tool compound PF-6260933 and is applicable for testing this compound.[1][20][26]
1. Animal Model:
-
Male leptin-deficient ob/ob mice, a well-established model of obesity, insulin resistance, and type 2 diabetes, are used.[20][26][27]
-
Animals are housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
2. Acclimatization and Baseline Measurements:
-
Mice are acclimated for at least one week before the start of the experiment.
-
Baseline body weight and fasting blood glucose levels are measured. Blood is collected from the tail vein after a 6-8 hour fast.
3. Treatment Groups and Administration:
-
Mice are randomized into treatment groups (n=8-12 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (dose to be determined by pharmacokinetic studies)
-
Positive control (e.g., Rosiglitazone, 10 mg/kg)
-
-
Compounds are administered orally (p.o.) via gavage once or twice daily for a predetermined period (e.g., 4 weeks).
4. Monitoring:
-
Body weight and fasting blood glucose are monitored weekly.
5. Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, an OGTT is performed to assess glucose disposal.[27][28][29][30][31]
-
After an overnight fast (16 hours), a baseline blood sample is taken (t=0).
-
Mice are administered a glucose solution (2 g/kg body weight) orally.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
6. Insulin Tolerance Test (ITT):
-
An ITT is performed to assess insulin sensitivity.[9][10][14][32]
-
After a 4-6 hour fast, a baseline blood sample is taken (t=0).
-
Mice are administered human insulin (0.75-1.0 U/kg body weight) via intraperitoneal (i.p.) injection.
-
Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-insulin injection.
7. Tissue Collection and Analysis:
-
At the end of the study, mice are euthanized, and tissues (liver, adipose, muscle) are collected for biomarker analysis (e.g., gene expression, protein phosphorylation).
8. Data Analysis:
-
Data are presented as mean ± SEM. Statistical significance is determined using appropriate tests (e.g., ANOVA, t-test). The area under the curve (AUC) for the OGTT is calculated to quantify glucose tolerance.
Conclusion
The available preclinical data for the MAP4K4 inhibitor PF-6260933, a close analog of this compound, demonstrates significant glucose-lowering effects comparable to the established anti-diabetic drug rosiglitazone. This suggests that MAP4K4 inhibition is a viable and promising strategy for the treatment of type 2 diabetes. Further studies with this compound are warranted to fully characterize its efficacy and safety profile and to establish its potential for clinical development. This guide provides a framework for the comparative evaluation of this compound against current standards of care, facilitating informed decisions in the drug development process.
References
- 1. Achieving a clinically relevant composite outcome of an HbA1c of <7% without weight gain or hypoglycaemia in type 2 diabetes: a meta-analysis of the liraglutide clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Original Article [sciencehub.novonordisk.com]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Once- and twice-daily dosing with rosiglitazone improves glycemic control in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Assessment of Insulin Tolerance In Vivo in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin and Type 2 Diabetes Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Body Weight Reduction on the SGLT2 Inhibitor in People with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dapagliflozin efficacy and safety: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of rosiglitazone on overweight subjects with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. merck.com [merck.com]
- 20. A randomized clinical trial of the safety and efficacy of sitagliptin in patients with type 2 diabetes mellitus inadequately controlled by acarbose alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Dapagliflozen Study Demonstrated Significantly Improved Glycemic Control and Weight Reduction in Type 2 Diabetes Patients Inadequately Controlled with Metformin | WebWire [webwire.com]
- 23. researchgate.net [researchgate.net]
- 24. Map4k4 Signaling Nodes in Metabolic and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mmpc.org [mmpc.org]
- 27. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [app.jove.com]
- 28. joe.bioscientifica.com [joe.bioscientifica.com]
- 29. protocols.io [protocols.io]
- 30. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 31. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 32. Insulin Tolerance Test [protocols.io]
Comparative Guide to the Anti-inflammatory Properties of MAP4K4-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Map4K4-IN-3, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The document summarizes its performance in the context of other known MAP4K4 inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided, along with a visualization of the relevant signaling pathway to elucidate the mechanism of action.
Introduction to MAP4K4 in Inflammation
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that plays a significant role in inflammatory signaling pathways.[1] As an upstream regulator, MAP4K4 is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and is involved in the activation of downstream signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and ERK1/2 pathways.[1] A key mechanism of MAP4K4-mediated inflammation involves the activation of the NF-κB signaling pathway. This leads to the upregulation of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, a critical step in the recruitment of leukocytes to sites of inflammation and the pathogenesis of inflammatory diseases such as atherosclerosis.[2][3]
Quantitative Comparison of MAP4K4 Inhibitors
The following table summarizes the available quantitative data for this compound and other selective MAP4K4 inhibitors. The data primarily consists of IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the MAP4K4 kinase by 50% in biochemical or cellular assays.
| Inhibitor | Kinase Assay IC50 (nM) | Cellular Assay IC50 (nM) | Notes |
| This compound | 14.9[4] | 470[4] | Potent and selective MAP4K4 inhibitor. |
| PF-06260933 | 3.7[4] | 160[4] | Orally active and highly selective inhibitor. |
| GNE-495 | 3.7[4] | Not specified | Potent and selective MAP4K4 inhibitor. |
| DMX-5804 | 3[4] | Not specified | Potent, orally active, and selective inhibitor. |
MAP4K4 Signaling Pathway in Inflammation
The following diagram illustrates the signaling cascade from the pro-inflammatory cytokine TNF-α to the expression of the adhesion molecule VCAM-1, highlighting the central role of MAP4K4.
Caption: MAP4K4 signaling cascade in TNF-α-induced inflammation.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory properties of MAP4K4 inhibitors are provided below.
Inhibition of TNF-α-induced VCAM-1 Expression in Endothelial Cells
This experiment evaluates the ability of a test compound to inhibit the expression of the inflammatory marker VCAM-1 on the surface of endothelial cells following stimulation with TNF-α.
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator.
Experimental Procedure:
-
Seed HUVECs into 96-well plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., PF-06260933) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression. A vehicle-treated, non-stimulated group serves as a negative control.
-
After stimulation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody specific for human VCAM-1.
-
Wash the cells and incubate with a secondary antibody conjugated to a fluorescent marker (e.g., Alexa Fluor 488).
-
Measure the fluorescence intensity using a plate reader or quantify by flow cytometry.
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for the inhibition of VCAM-1 expression is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Nuclear Translocation Assay
This assay determines the effect of a MAP4K4 inhibitor on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
Cell Culture:
-
Use a suitable cell line, such as HUVECs or HeLa cells, cultured in appropriate media.
Experimental Procedure:
-
Plate cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the test inhibitor (e.g., this compound) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking solution.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and capture images.
Data Analysis:
-
Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic fluorescence in multiple cells for each treatment condition. A significant reduction in the nuclear-to-cytoplasmic ratio of p65 in inhibitor-treated cells compared to TNF-α-stimulated cells indicates inhibition of NF-κB activation.
Conclusion
The available data strongly support the role of MAP4K4 as a key mediator of inflammatory responses, particularly in the context of TNF-α signaling. This compound is a potent inhibitor of the MAP4K4 kinase. Based on the established mechanism of MAP4K4 in promoting NF-κB activation and subsequent VCAM-1 expression, it is highly probable that this compound possesses significant anti-inflammatory properties. However, for a definitive and direct comparison with other MAP4K4 inhibitors like PF-06260933 and GNE-495, further head-to-head studies evaluating their effects on cellular inflammatory markers are warranted. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for the further development and characterization of this compound as a potential anti-inflammatory therapeutic agent.
References
- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Side-by-side comparison of Map4K4-IN-3 and bosutinib on endothelial barrier function
For Researchers, Scientists, and Drug Development Professionals
The integrity of the endothelial barrier is paramount for vascular homeostasis. Its disruption leads to increased vascular permeability, a key pathological feature in a range of inflammatory diseases, including acute lung injury and sepsis. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical regulator of endothelial permeability[1][2]. This guide provides a side-by-side comparison of two kinase inhibitors, the selective Map4K4-IN-3 and the broader-spectrum inhibitor bosutinib, focusing on their effects and mechanisms of action on endothelial barrier function.
While direct comparative studies between this compound and bosutinib are not available in the current literature, this guide synthesizes data on bosutinib's well-documented effects and contrasts them with the expected actions of a selective MAP4K4 inhibitor, based on genetic knockdown studies and experiments with other selective inhibitors like PF-06260933[3][4].
Quantitative Data Comparison
The following table summarizes the key characteristics and reported effects of both inhibitors. Data for this compound is inferred from the functional role of its target, MAP4K4.
| Feature | This compound (Inferred) | Bosutinib |
| Primary Target(s) | Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4)[4]. | Dual inhibitor of Src family kinases (including Src, Lyn, Hck) and Abl kinases (BCR-ABL, c-Abl). Also inhibits MAP4K4[1][3][5]. |
| Reported Effect on Endothelial Barrier | Expected to enhance barrier integrity and reduce inflammation-induced permeability by targeting MAP4K4[3][4]. | Potently protects against and stabilizes the endothelial barrier during inflammation (e.g., thrombin- or LPS-induced)[1][6]. |
| Mechanism of Action | Expected to prevent the turnover of focal adhesions by inhibiting MAP4K4-mediated phosphorylation of Ezrin/Radixin/Moesin (ERM) proteins[1][7]. | Synergistically stabilizes the endothelial barrier through combined inhibition of MAP4K4 and Abl-related gene (Arg)[1][5]. This dual action reduces focal adhesion turnover and preserves adherens junction integrity[1][2]. |
| In Vivo Data | Selective MAP4K4 inhibition reduces atherosclerotic lesion area in mice, suggesting a role in controlling vascular inflammation[8][9]. | Prevents lipopolysaccharide (LPS)-induced vascular leakage and protein extravasation in a mouse model of acute lung injury[1]. Reduces resuscitation volume and organ injury in a rat polytrauma model[5]. |
| Potential Downsides | The full side-effect profile is not well-documented. Systemic MAP4K4 deletion is embryonically lethal, indicating its importance in development[10][11]. | Associated with vascular side effects, including increased blood pressure, which may be mediated by the upregulation of soluble epoxide hydrolase[12]. |
Signaling Pathways and Mechanism of Action
The integrity of the endothelial barrier is maintained by two key structures: adherens junctions (cell-cell contact) and focal adhesions (cell-matrix contact). Inflammatory stimuli can activate MAP4K4 and Arg, leading to the destabilization of these structures and increased permeability. Bosutinib's efficacy stems from its ability to inhibit both of these kinases.
Caption: Signaling pathway of endothelial barrier disruption and points of inhibition.
Experimental Protocols
Two primary methods are used to quantify endothelial barrier function in vitro: Transendothelial Electrical Resistance (TEER) and Vascular Permeability (Transwell) Assays.
Transendothelial Electrical Resistance (TEER) Assay
This method provides a real-time, non-invasive measurement of the electrical resistance across an endothelial monolayer. A higher TEER value corresponds to greater barrier integrity[13][14].
Methodology:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the microporous membrane of a Transwell insert placed in a multi-well plate at a high density (e.g., 2 x 10⁵ cells/insert)[15].
-
Monolayer Formation: Culture the cells for 2-4 days until a confluent monolayer is formed. Confluency can be confirmed by observing stable TEER readings[16].
-
Pre-treatment: Replace the medium with fresh medium containing the desired concentration of this compound, bosutinib, or vehicle control. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
Stimulation: Add an inflammatory agonist (e.g., thrombin, LPS) to the upper (apical) chamber to induce barrier disruption[15].
-
Measurement: Measure the electrical resistance at regular intervals using a voltohmmeter with "chopstick" electrodes[17][18]. One electrode is placed in the apical chamber and the other in the basolateral chamber.
-
Calculation: To obtain the net TEER value, subtract the resistance of a blank, cell-free insert from the measured resistance and multiply by the surface area of the membrane (expressed as Ω·cm²)[14][17].
In Vitro Vascular Permeability (Transwell) Assay
This endpoint assay quantifies the passage of a tracer molecule across the endothelial monolayer, providing a direct measure of paracellular permeability[19].
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the TEER protocol.
-
Tracer Addition: After the stimulation period, add a high-molecular-weight tracer, such as FITC-dextran (40 kDa) or streptavidin-horseradish peroxidase (HRP), to the apical chamber of the Transwell insert[16][20].
-
Incubation: Incubate for a defined period (e.g., 30 minutes to 24 hours) to allow the tracer to pass through the cell monolayer into the lower (basolateral) chamber[16][20].
-
Sample Collection: Collect a sample from the basolateral chamber.
-
Quantification:
-
For FITC-dextran , measure the fluorescence of the collected sample using a fluorescence plate reader[20].
-
For streptavidin-HRP , transfer the sample to a new 96-well plate, add a substrate like TMB, and stop the reaction with an acid solution. Measure the absorbance at 450 nm using a plate reader[15][16].
-
-
Analysis: The amount of tracer in the lower chamber is inversely proportional to the integrity of the endothelial barrier.
Caption: General workflow for assessing inhibitor effects on endothelial barrier function.
Conclusion and Future Directions
Bosutinib demonstrates robust protection of the endothelial barrier, an effect attributable to its dual inhibition of Arg and MAP4K4[1]. This synergistic action stabilizes both cell-cell and cell-matrix adhesions, making it a potent agent against vascular leakage[2].
A selective inhibitor like this compound is expected to protect the endothelial barrier by specifically targeting the MAP4K4-ERM signaling axis that regulates focal adhesion turnover[1][7]. While this would likely mitigate inflammation-induced permeability, it may be less effective than bosutinib, which provides a "dual-hit" approach by also inhibiting Arg.
For drug development professionals, the choice between a selective and a multi-target inhibitor depends on the therapeutic context. While bosutinib's broad activity is highly effective, it may also be responsible for off-target effects such as hypertension[12]. A highly selective MAP4K4 inhibitor could offer a more targeted therapeutic approach with a potentially improved safety profile.
Future research should include direct, head-to-head experimental comparisons of this compound and bosutinib using the standardized protocols outlined above. Such studies are essential to precisely quantify their relative potencies and therapeutic potential in treating diseases characterized by endothelial barrier dysfunction.
References
- 1. Bosutinib prevents vascular leakage by reducing focal adhesion turnover and reinforcing junctional integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bosutinib reduces endothelial permeability and organ failure in a rat polytrauma transfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Soluble Epoxide Hydrolase Attenuates Bosutinib-Induced Blood Pressure Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellqart.com [cellqart.com]
- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.net [cellbiologics.net]
- 17. medicine.umich.edu [medicine.umich.edu]
- 18. youtube.com [youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Endothelial paracellular permeability assay [protocols.io]
A Comparative Guide: Unraveling the Phenotypes of MAP4K4 Inhibition with Map4K4-IN-3 and Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical signaling node in a multitude of cellular processes, implicated in conditions ranging from metabolic disorders and cardiovascular diseases to cancer.[1][2][3] Understanding the physiological consequences of its modulation is paramount for therapeutic development. This guide provides an objective comparison of two key research models used to probe MAP4K4 function: pharmacological inhibition using the small molecule inhibitor Map4K4-IN-3 and genetic disruption through MAP4K4 knockout mouse models.
At a Glance: Key Phenotypic Comparisons
The following tables summarize the key phenotypic outcomes observed in studies utilizing this compound and MAP4K4 knockout models. It is important to note that whole-body MAP4K4 knockout is embryonic lethal, necessitating the use of inducible or tissue-specific knockout models for in vivo studies.[4][5] The data presented here is a synthesis from multiple independent studies.
Table 1: Metabolic Phenotypes
| Phenotype | This compound Treatment | MAP4K4 Knockout Models (Inducible Whole-Body or Tissue-Specific) | References |
| Insulin Sensitivity | Not explicitly reported for this compound. However, other selective inhibitors (e.g., PF-06260933) show improved insulin sensitivity. | Increased insulin sensitivity in adipose tissue and liver.[6][7][8] | [6][7][8][9] |
| Glucose Tolerance | Not explicitly reported for this compound. Other selective inhibitors (e.g., PF-06260933) lead to reduced plasma glucose. | Improved glucose tolerance in mice on a high-fat diet.[6][8] | [6][8][9] |
| Fasting Blood Glucose | Not explicitly reported for this compound. Other selective inhibitors (e.g., PF-06260933) decrease fasting blood glucose. | Decreased fasting blood glucose concentrations.[6][7] | [6][7][9] |
Table 2: Cardiovascular and Angiogenesis Phenotypes
| Phenotype | This compound Treatment & Other Inhibitors | MAP4K4 Knockout Models (Endothelial-Specific) | References |
| Atherosclerosis | Treatment with a selective MAP4K4 inhibitor (PF-06260933) markedly reduces atherosclerotic lesion area in Apoe-/- and Ldlr-/- mice.[6][10][11] | Endothelial-specific knockout of MAP4K4 significantly reduces atherosclerotic plaque development and macrophage accumulation in the aorta of Apoe-/- mice.[6][10][12] | [6][10][11][12] |
| Retinal Angiogenesis | The selective inhibitor GNE-495 recapitulates the retinal vascular defects observed in inducible Map4k4 knockout mice, including delayed vascular outgrowth and abnormal morphology.[13][14][15] | Inducible knockout of Map4k4 in neonatal mice leads to delayed retinal vascular outgrowth and abnormal vascular morphology.[13][14] | [13][14][15] |
| Vascular Permeability | Treatment with PF-06260933 prevents TNF-α-mediated endothelial permeability in vitro.[9] | Endothelial MAP4K4 promotes vascular permeability.[5] | [5][9] |
Delving Deeper: Experimental Methodologies
The following are detailed protocols for key experiments frequently cited in the characterization of both this compound treatment and MAP4K4 knockout models.
In Vivo Mouse Model of Retinal Angiogenesis
This model is crucial for assessing the role of MAP4K4 in developmental angiogenesis.
Protocol:
-
Animal Model: Neonatal C57BL/6 mouse pups are used, typically between postnatal day (P) 3 and P8, a period of active retinal vascular development.[16][17]
-
Inhibitor Administration: For pharmacological studies, a selective MAP4K4 inhibitor like GNE-495 is administered intraperitoneally to neonatal pups at specified doses (e.g., 25 and 50 mg/kg).[1][18]
-
Tissue Collection: At the desired time point (e.g., P5 or P8), pups are euthanized, and their eyes are enucleated.
-
Retina Dissection and Staining:
-
The eyes are fixed in 4% paraformaldehyde (PFA).[19]
-
Under a dissecting microscope, the retina is carefully dissected from the eyecup.[19]
-
The retinas are then stained with isolectin B4 (to visualize the vasculature) and antibodies against specific markers like smooth muscle actin (for arteries) or NG2 (for pericytes).[17]
-
-
Imaging and Analysis:
-
Flat-mounted retinas are imaged using a confocal microscope.
-
Quantitative analysis is performed to measure parameters such as vascularized area, vessel density, and the number of vascular branch points.[16]
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a standard procedure to assess how quickly glucose is cleared from the blood.
Protocol:
-
Animal Preparation: Adult mice are fasted for a specified period, typically 6 hours or overnight (16-18 hours), with free access to water.[7][20]
-
Baseline Measurement: A baseline blood glucose reading is taken from a small drop of blood obtained via a tail snip.[20]
-
Glucose Administration: A sterile solution of D-glucose (e.g., 2 g/kg body weight) is injected intraperitoneally.[20]
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose injection, commonly at 15, 30, 60, and 120 minutes.[3][20]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Intraperitoneal Insulin Tolerance Test (IPITT)
The IPITT is used to evaluate the systemic response to insulin.
Protocol:
-
Animal Preparation: Mice are fasted for a short period, typically 4-6 hours.[4][21]
-
Baseline Measurement: A baseline blood glucose level is measured from a tail blood sample.[21]
-
Insulin Administration: Human regular insulin (e.g., 0.75-1.0 U/kg body weight) is injected intraperitoneally.[4]
-
Blood Glucose Monitoring: Blood glucose is measured at various time points after insulin injection, such as 15, 30, and 60 minutes.[3][4]
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Logic
To better understand the mechanisms underlying the observed phenotypes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving MAP4K4 and the logical framework for comparing the two models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 4. mmpc.org [mmpc.org]
- 5. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 6. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible Deletion of Protein Kinase Map4k4 in Obese Mice Improves Insulin Sensitivity in Liver and Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 14. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mouse Retina as an Angiogenesis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Mount Immunofluorescent Staining of the Neonatal Mouse Retina to Investigate Angiogenesis In vivo [jove.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Video: Whole Mount Immunofluorescent Staining of the Neonatal Mouse Retina to Investigate Angiogenesis In vivo [jove.com]
- 20. mmpc.org [mmpc.org]
- 21. Insulin Tolerance Test in Mouse [protocols.io]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling MAP4K4-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, selective kinase inhibitors like MAP4K4-IN-3. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and compliant disposal plans to foster a secure research environment.
This compound is a potent and selective inhibitor of Mitogen-activated protein kinase 4 (MAP4K4), a key enzyme in various cellular signaling pathways.[1][2][3] Due to its biological activity, careful handling is crucial to prevent unintended exposure and ensure the integrity of research data. This document outlines the necessary precautions and procedures for the safe use of this compound in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent accidental splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Must be worn at all times when handling the compound or contaminated surfaces. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound, especially in powder form. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is vital for the safe handling of this compound. The following workflow provides a step-by-step guide for researchers.
Caption: A streamlined workflow for the safe handling of this compound, from receiving to disposal.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound powder should be stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.[3]
Preparation of Stock Solutions
When preparing stock solutions, work within a chemical fume hood. This compound is soluble in DMSO.[3] Avoid generating dust when handling the solid compound.
Experimental Handling
Adhere to the specified PPE guidelines during all experimental procedures. Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be considered chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
In Case of Exposure or Spill
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
For spills, evacuate the area and ensure it is well-ventilated. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for chemical waste disposal. Clean the spill area with a suitable decontamination solution.
The Role of MAP4K4 in Cellular Signaling
MAP4K4 is a serine/threonine kinase that is a member of the Ste20 family of kinases. It is involved in various signaling pathways that regulate cellular processes such as cell migration, proliferation, and inflammation.[6][7][8] Understanding its position in these pathways is crucial for designing experiments and interpreting results.
Caption: Simplified signaling pathway showing MAP4K4 as an upstream regulator of major MAPK pathways.
Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of this compound. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
Caption: A typical workflow for an in vitro kinase assay to evaluate the potency of this compound.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment while advancing our understanding of cellular signaling and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
